A Critical Guide to Synthesis, Properties, and Pharmacological Scaffolding Executive Summary & Chemical Identity 1-(3-Chloro-4-fluorophenyl)piperazine (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP) is a disubstituted phen...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Guide to Synthesis, Properties, and Pharmacological Scaffolding
Executive Summary & Chemical Identity
1-(3-Chloro-4-fluorophenyl)piperazine (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP) is a disubstituted phenylpiperazine widely utilized as a privileged scaffold in medicinal chemistry. While the free base is lipophilic, the dihydrochloride salt (2HCl) is the preferred form for storage and aqueous handling due to its enhanced stability and solubility profile.
This compound occupies a unique chemical space: it retains the serotonergic binding affinity characteristic of the phenylpiperazine class (e.g., mCPP) but introduces a para-fluorine atom. This halogenation blocks metabolic hydroxylation at the para-position, significantly altering pharmacokinetic half-life and metabolic stability compared to its non-fluorinated analogs.
Specific salt stoichiometry is critical for pH-sensitive assays.
CAS (Free Base)
827614-46-0
Often cited in binding studies.
CAS (HCl Salt)
95884-48-3
Usually refers to mono-HCl; 2HCl is less common but more stable.
Formula
MW: 287.59 g/mol (Salt); 214.67 g/mol (Base).
Appearance
White to off-white crystalline solid
Hygroscopic. Turns yellow upon oxidation/light exposure.
Solubility
Water (>50 mM), DMSO (>100 mM)
Insoluble in diethyl ether/hexane (crucial for washing).
pKa (Calc.)
N4 (Piperazine): ~9.8
The N4 nitrogen is highly basic; N1 (Aniline) is weakly basic (~2-3).
Structural Logic & Salt Stoichiometry
Understanding the protonation state is vital for experimental reproducibility. The dihydrochloride form implies that both nitrogen atoms in the piperazine ring interact with HCl. However, the electronic environment creates a hierarchy of basicity.
This diagram illustrates the pKa differential that dictates salt formation and nucleophilic reactivity.
Figure 1: Structural analysis of 3,4-CFP dihydrochloride. Note that the N4 nitrogen is the primary site for salt formation and nucleophilic attack in synthesis.
Expert Insight: When dissolving the dihydrochloride in buffered media (pH 7.4), the N1 proton dissociates immediately, while the N4 remains protonated. If using this compound as a nucleophile in synthesis (e.g., alkylation), you must use at least 2.5 equivalents of base (e.g.,
or ) to neutralize both HCl molecules and liberate the free amine.
Synthetic Utility & Reaction Engineering
The 3-Cl-4-F substitution pattern makes this compound a valuable intermediate for synthesizing antifungal agents (e.g., Posaconazole analogs) and kinase inhibitors.
Protocol: Buchwald-Hartwig Amination (Synthesis of Derivatives)
Context: Attaching the piperazine scaffold to a heteroaryl halide.
Reagents:
Substrate: Heteroaryl Bromide (1.0 eq)
Nucleophile: 3,4-CFP Dihydrochloride (1.2 eq)
Catalyst:
(2 mol%) / BINAP (4 mol%)
Base:
(3.5 eq) — Crucial excess to handle 2HCl salt.
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Methodology:
Free Base Generation (In-situ): Do not attempt to pre-freebase if stability is a concern. Add the dihydrochloride salt directly to the reaction vessel with the excess base (
). The base will neutralize the HCl and generate the active nucleophile in situ.
Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is the enemy of Palladium catalysis.
Addition: Add the catalyst and ligand last.
Heating: Heat to 80-100°C. Monitor by HPLC.
Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with water.
Self-Validating Step: Check the aqueous layer pH. It should be basic (>9). If neutral, amine salts may be trapped in the aqueous phase.
DOT Diagram 2: Synthetic Workflow
Figure 2: Reaction workflow for utilizing 3,4-CFP 2HCl in cross-coupling reactions. Note the critical neutralization step.
Pharmacological Significance (The Scaffold)
Researchers must be aware that 3,4-CFP is not pharmacologically inert. It belongs to the phenylpiperazine class, known for potent interactions with Serotonin (5-HT) receptors.
Mechanism: It acts as a non-selective agonist/partial agonist at 5-HT receptors (particularly
and ).
Metabolic Stability: The para-fluorine atom blocks the primary metabolic route (para-hydroxylation) seen in mCPP. This likely extends the biological half-life and increases blood-brain barrier (BBB) penetration due to lipophilicity.
Safety Warning: 3,4-CFP has been identified as a designer drug ("Kleferein"). Researchers must handle it with strict chain-of-custody protocols to avoid regulatory scrutiny.
DOT Diagram 3: Serotonergic Signaling Pathway
Figure 3: Putative signaling cascade activated by 3,4-CFP binding to 5-HT2C receptors, leading to intracellular calcium mobilization.
Handling, Stability, & QC Protocols
Storage & Stability
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It will absorb atmospheric moisture, becoming a sticky gum.
Protocol: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Oxidation: Phenylpiperazines can oxidize to N-oxides or quinone imines. Store under inert gas (Argon/Nitrogen) if possible.
Quality Control: HPLC Method
To verify purity before use in sensitive biological assays:
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Peptide bonds if coupled).
Expected Retention: 3,4-CFP will elute relatively early compared to fully elaborated drug molecules due to its polarity as a salt, but the fluoro-chloro substitution adds significant lipophilicity compared to unsubstituted piperazine.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]
Glennon, R. A., et al. (1986). "N-(3-Chlorophenyl)piperazine: A potent serotonin agonist." Journal of Medicinal Chemistry.
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). New Psychoactive Substances in Europe. (Reference regarding 3,4-CFP as "Kleferein").[1]
Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (also known as 3,4-CFP , 3-Cl-4-F-PP , or Kleferein ) is a synthetic phenylpiperazine derivative. Structurally analogous to the well-characterized s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (also known as 3,4-CFP , 3-Cl-4-F-PP , or Kleferein ) is a synthetic phenylpiperazine derivative. Structurally analogous to the well-characterized serotonin receptor agonist m-chlorophenylpiperazine (mCPP), 3,4-CFP has emerged as a New Psychoactive Substance (NPS) with a profile suggesting psychostimulant and empathogenic effects.[1] This monograph details its physicochemical properties, synthesis pathways, pharmacological mechanisms, and handling protocols for research purposes.
Critical Note: Unlike mCPP, which is a metabolite of the antidepressant Trazodone, 3,4-CFP is primarily identified as a standalone designer drug or a specific probe for investigating halogenated phenylpiperazine structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties[1][2][3][4]
The dihydrochloride salt form is preferred for research applications due to its enhanced water solubility and stability compared to the free base.
Water (>20 mg/mL), DMSO (>10 mg/mL), Ethanol (Moderate)
Melting Point
208–210 °C (lit. for HCl salt)
SMILES
Cl.Cl.Fc1ccc(cc1Cl)N2CCNCC2
Pharmacological Profile & Mechanism of Action[5]
Mechanism of Action
3,4-CFP functions primarily as a monoamine releaser and non-selective serotonin receptor agonist . Its activity is inferred from the SAR of the phenylpiperazine class, particularly mCPP and trifluoromethylphenylpiperazine (TFMPP).
Serotonin (5-HT) System: Acts as a substrate for the Serotonin Transporter (SERT), reversing transport flux to release cytosolic 5-HT. It likely exhibits agonist activity at 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors, contributing to its psychoactive and anxiogenic properties.
Dopamine (DA) & Norepinephrine (NE): Secondary activity at DAT and NET transporters contributes to its stimulant profile, mimicking the effects of MDMA but with a distinct "piperazine-like" subjective quality often described as less euphoric and more anxiogenic.
Signaling Pathway Visualization
The following diagram illustrates the putative interaction of 3,4-CFP with the serotonergic synapse.
Figure 1: Putative mechanism of action showing SERT-mediated efflux and direct receptor agonism.
Synthesis & Manufacturing
The synthesis of 3,4-CFP typically follows the Aniline Cyclization Route , which is favored for its scalability and high yield.
Evaporate solvent to obtain the crude free base oil.
Dissolve oil in Ethanol or Diethyl Ether.
Add concentrated Hydrochloric Acid (HCl) or HCl gas.
Precipitate the dihydrochloride salt . Recrystallize from Ethanol/Methanol to achieve white crystals.
Synthesis Workflow Diagram
Figure 2: Industrial synthesis route from nitrobenzene precursor to final salt form.
Experimental Protocol: In Vitro Monoamine Uptake Assay
To validate the activity of 3,4-CFP, researchers typically employ a synaptosomal uptake assay. This protocol measures the compound's ability to inhibit the reuptake of radiolabeled serotonin.
Objective: Determine IC₅₀ for 5-HT reuptake inhibition.
Tissue Preparation:
Rapidly dissect rat cerebral cortex (rich in SERT).
Homogenize in ice-cold 0.32 M sucrose buffer.
Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant (synaptosomes).
Test Compound: 3,4-CFP dissolved in DMSO (diluted to 1 nM – 100 µM).
Incubation:
Pre-incubate synaptosomes with 3,4-CFP for 10 min at 37°C.
Add [³H]-5-HT (final conc. 10 nM) and incubate for 5 min.
Control: Use Fluoxetine (10 µM) to define non-specific uptake.
Termination & Counting:
Terminate reaction by rapid filtration through GF/B glass fiber filters.
Wash filters 3x with ice-cold buffer.
Measure radioactivity via liquid scintillation counting.
Analysis:
Calculate specific uptake (Total - Non-specific).
Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin Corrosion/Irritation: Category 2.
Serious Eye Damage/Irritation: Category 2A.
STOT-SE: Category 3 (Respiratory irritation).
Handling Protocols:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Always handle the powder form inside a certified chemical fume hood to prevent inhalation of dust.
Storage: Store at -20°C in a desiccator. Hygroscopic; keep container tightly sealed.
Spill Response: Dampen with water to avoid dust generation, sweep up, and dispose of as hazardous chemical waste.
References
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EU Early Warning System Formal Notification: 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP).[6] Retrieved from [Link][6]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2779263, 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[6] Neuropsychopharmacology.[6][7] (Contextual reference for phenylpiperazine mechanism). Retrieved from [Link]
CAS Number: 91532-33-1 (Dihydrochloride) | Alt CAS: 95884-48-3 (Monohydrochloride) Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3,4-CFPP ) is a synthetic phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 91532-33-1 (Dihydrochloride) | Alt CAS: 95884-48-3 (Monohydrochloride)
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3,4-CFPP ) is a synthetic phenylpiperazine derivative used primarily as a pharmacological probe for serotonin (5-HT) receptors. Structurally analogous to the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine), 3,4-CFP exhibits a mixed pharmacological profile, acting as a non-selective serotonin receptor agonist and monoamine releasing agent.
While it has emerged in forensic contexts as a novel psychoactive substance (NPS) under the street name "Kleferein," its primary scientific value lies in structure-activity relationship (SAR) studies of the serotonergic system. This guide details the physicochemical properties, synthesis, receptor pharmacology, and handling protocols for the dihydrochloride salt form.
Chemical Identity & Properties
The dihydrochloride salt is the preferred form for research due to its enhanced water solubility and stability compared to the free base.
The synthesis of 3,4-CFP follows a standard N-alkylation cyclization route common to arylpiperazines. The most robust laboratory-scale method involves the reaction of the corresponding aniline with a bis-electrophile.
Synthetic Route: Aniline Cyclization
Precursors: 3-Chloro-4-fluoroaniline and Bis(2-chloroethyl)amine hydrochloride.
Reaction Logic:
The nucleophilic nitrogen of the aniline attacks the electrophilic carbons of the bis(2-chloroethyl)amine chain. High temperatures are required to overcome the activation energy for the second cyclization step.
Figure 1: Synthetic pathway for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.
Purification Protocol
Extraction: The reaction mixture is basified (pH > 12) with NaOH and extracted into dichloromethane (DCM).
Salt Formation: The organic layer is dried, concentrated, and redissolved in ethanol. Concentrated HCl (or HCl gas in diethyl ether) is added dropwise.
Recrystallization: The crude dihydrochloride precipitate is recrystallized from hot ethanol/methanol to remove unreacted aniline and partially cyclized byproducts.
Pharmacology & Mechanism of Action
3,4-CFP acts as a non-selective serotonin receptor ligand. Its pharmacological profile mimics that of mCPP , functioning as a serotonin releaser and a direct agonist at various 5-HT receptor subtypes.
Receptor Binding Profile
5-HT₂C Receptor: Primary target. Acts as an agonist, likely inducing hypophagia (appetite suppression) and anxiety-like behaviors in animal models.
5-HT₂A Receptor: Partial agonist.[3][4] Contributes to the psychoactive/hallucinogenic potential, though less potent than specific hallucinogens.
Monoamine Transporters: Acts as a substrate for SERT (Serotonin Transporter), promoting non-exocytotic release of serotonin.
Signaling Pathway (5-HT₂C)
Activation of the 5-HT₂C receptor by 3,4-CFP triggers the Gq-coupled pathway, leading to intracellular calcium mobilization.
Figure 2: 5-HT2C signaling cascade activated by 3,4-CFP.
Experimental Protocols
Preparation of Stock Solutions
Solvent Choice: The dihydrochloride salt is highly water-soluble but acidic. For cellular assays, DMSO is preferred to maintain neutrality after dilution.
Weighing: Weigh 10 mg of 3,4-CFP dihydrochloride.
Dissolution: Add 1 mL of sterile DMSO or molecular biology grade water.
Note: If using water, the pH will be acidic (~pH 3-4). Neutralize with dilute NaOH only if necessary and immediately before use to prevent precipitation of the free base.
Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months.
In Vitro Calcium Flux Assay (5-HT₂C)
Objective: Measure agonist potency (EC50).
Cell Line: HEK-293 cells stably expressing human 5-HT₂C.
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
Ingestion:[6] Rinse mouth; do NOT induce vomiting. Seek medical attention.
References
National Institutes of Health (NIH). (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP). Forensic Toxicology. Retrieved from [Link]
Technical Guide: Synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
The following technical guide details the synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride , a critical intermediate in the development of serotonergic modulators (e.g., trazodone, nefazodone) and a sta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride , a critical intermediate in the development of serotonergic modulators (e.g., trazodone, nefazodone) and a standard probe for 5-HT receptor affinity.[1]
Executive Summary & Strategic Analysis
Target Molecule: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS (Free Base): 95884-48-3 (Generic reference)
Molecular Formula: C₁₀H₁₂ClFN₂[1] · 2HCl
Role: Pharmacophore for serotonin (5-HT) receptor modulation; metabolic breakdown product of specific phenylpiperazine antidepressants.[1]
Synthesis Strategy Selection
For research and industrial scalability, two primary pathways exist. This guide prioritizes Pathway A (Aniline Cyclization) as the primary industrial standard due to cost-efficiency and precursor availability.[1] Pathway B (Buchwald-Hartwig Amination) is presented as a high-purity alternative for small-scale discovery chemistry.[1]
Pathway A (The "Mustard" Route): Condensation of 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride.[1]
Pros: Scalable, inexpensive starting materials, established industrial history.
Pathway B (Pd-Catalyzed C-N Coupling): Reaction of 1-bromo-3-chloro-4-fluorobenzene with piperazine.[1]
Pros: Mild conditions, high functional group tolerance, avoids nitrogen mustards.
Cons: High catalyst cost (Pd/Ligand), requires rigorous oxygen exclusion.
Retrosynthetic Analysis
The retrosynthesis disconnects the C-N bond between the aryl ring and the piperazine nitrogen.[1]
Figure 1: Retrosynthetic disconnection showing the two primary access routes.[1]
Pathway A: The Aniline Cyclization Protocol (Primary)
This method utilizes the nucleophilic attack of the aniline nitrogen on the electrophilic carbons of the bis(2-chloroethyl)amine, followed by cyclization.
Reaction Mechanism
The reaction proceeds via a double nucleophilic substitution (
). The aniline attacks one chloroethyl arm, displacing chloride. The resulting intermediate undergoes an intramolecular reaction to close the piperazine ring.[1]
Solvent: Chlorobenzene or Diglyme (High boiling point required)
Base: Potassium Carbonate (
) or excess aniline (to scavenge HCl)
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert gas (Nitrogen/Argon) purging is recommended to prevent oxidation of the aniline.
Charging: Charge the flask with 3-chloro-4-fluoroaniline (e.g., 14.5 g, 100 mmol) and chlorobenzene (150 mL).
Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol). Caution: This reagent is a severe skin irritant and potential blister agent.[1] Handle in a fume hood with double gloves.[1]
Reflux: Heat the mixture to reflux (approx. 130-132°C). Maintain reflux for 24–48 hours.[1] The reaction kinetics are slow due to the deactivating effect of the fluorine and chlorine substituents on the aniline ring.[1]
Monitoring: Monitor by HPLC or TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aniline peak.[1]
Workup (Free Base Isolation):
Cool the reaction mixture to room temperature.
The solid precipitate is typically the hydrochloride salt of the product mixed with unreacted amine salts.[1]
Basification: Add 10% aqueous NaOH (100 mL) to the mixture and stir vigorously for 30 minutes to liberate the free base.
Extraction: Separate the organic layer.[1][2][3] Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL).
Washing: Combine organic phases, wash with brine, and dry over anhydrous
.
Concentration: Evaporate the solvent under reduced pressure to yield the crude oily free base.[1][2]
Salt Formation (Dihydrochloride)
The free base is an oil or low-melting solid.[1] Stability is achieved by converting it to the dihydrochloride salt.[1]
Dissolve the crude free base in Isopropyl Alcohol (IPA) or Ethanol (5 volumes).
Cool to 0–5°C in an ice bath.
Slowly bubble HCl gas into the solution OR add Concentrated HCl (37%) dropwise until pH < 2.
Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride in Medicinal Chemistry
Topic: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride as a chemical intermediate Role: Senior Application Scientist Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as mCF...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride as a chemical intermediate
Role: Senior Application Scientist
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as mCFP or 3,4-CFP ) is a high-value pharmacophore used extensively in the development of serotonergic modulators. Structurally, it functions as a bioisostere of the well-known 1-(3-chlorophenyl)piperazine (mCPP), where the para-fluorine substitution serves two critical roles: it blocks metabolic oxidation at the para-position (enhancing metabolic stability) and modulates the electronic properties of the phenyl ring, thereby altering receptor binding affinity (specifically 5-HT1A, 5-HT2A, and 5-HT7 subtypes).
This guide details the technical handling, synthetic utility, and quality control parameters of mCFP, designed for researchers utilizing this intermediate to synthesize complex bioactive ligands.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The core utility of mCFP lies in the secondary amine at the 4-position of the piperazine ring. The N1 nitrogen is conjugated to the electron-deficient phenyl ring (with inductive withdrawal from Cl and F), rendering it non-nucleophilic under standard conditions. This selectivity allows the N4 nitrogen to act as a clean nucleophile in SN2 alkylations or nucleophilic acyl substitutions without the need for protecting groups.
Mechanism of Action
In drug design, the N-arylpiperazine moiety acts as the "primary recognition element" for serotonin receptors. The protonated N4 nitrogen (at physiological pH) forms a critical salt bridge with a conserved aspartate residue (typically Asp3.32) in the GPCR transmembrane domain.
Visualization: Synthetic Workflow
The following diagram illustrates the synthesis of the intermediate itself and its downstream application in generating serotonin ligands.
Figure 1: From precursor to bioactive ligand. The mCFP intermediate connects the aryl "head" to the functional "tail" of the drug candidate.
Experimental Protocol: N-Alkylation of mCFP
Objective: To couple mCFP with a chloro-alkyl linker (e.g., 3-chloropropyl derivative) to synthesize a high-affinity 5-HT1A ligand.
Context: The dihydrochloride salt is stable but non-reactive in nucleophilic substitutions. It must be neutralized in situ or converted to the free base prior to reaction. The in situ method is preferred for throughput.
Charge a round-bottom flask with mCFP · 2HCl (1.0 mmol) and anhydrous K₂CO₃ (3.5 mmol).
Add ACN (10 mL) and stir at room temperature for 30 minutes.
Why: The excess base neutralizes the 2HCl salts and deprotonates the N4 amine, generating the free nucleophile.
Addition:
Add the alkyl halide (1.1 mmol) and catalytic KI (0.1 mmol).
Why KI? It converts the alkyl chloride/bromide to a more reactive alkyl iodide in situ.
Reaction:
Reflux the mixture (approx. 80°C for ACN) for 12–16 hours.
Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting piperazine spot (polar, near baseline) should disappear.
Work-up:
Cool to room temperature. Filter off the inorganic solids (KCl/KBr).
Concentrate the filtrate under reduced pressure.
Redissolve residue in DCM and wash with water (x2) and brine (x1).
Purification:
The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Note: The product is a tertiary amine; adding 1% Triethylamine to the eluent prevents streaking.
Quality Control & Analytics
When sourcing or synthesizing mCFP, specific impurity profiles can affect downstream yield.
Technique
Diagnostic Signal
Interpretation
1H NMR (DMSO-d6)
δ 3.0-3.5 ppm (Broad m, 8H)
Piperazine ring protons. In the salt form, these shift downfield due to protonation.
1H NMR (Aromatic)
δ 6.9-7.4 ppm (m, 3H)
Characteristic splitting pattern for 1,3,4-trisubstituted benzene. Look for meta coupling (J ~2-3 Hz) between H2 and H6.
HPLC
RT ~ 4-6 min (C18, ACN/H2O)
Main peak. Common impurity: Bis(aryl)piperazine (dimer formed during synthesis) elutes much later (high lipophilicity).
Mass Spec
m/z 215/217 [M+H]+
Characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl/³⁷Cl).
Impurity Alert: The "Aniline" Trace
Residual 3-chloro-4-fluoroaniline is a common impurity from the precursor synthesis.
Detection: It appears as a less polar spot on TLC or a distinct peak in HPLC.
Impact: It competes in alkylation reactions (though it is a weaker nucleophile than the secondary piperazine amine), potentially leading to N-alkylated aniline byproducts.
Case Study: Tuning Selectivity
Scenario: A researcher is developing a ligand for the 5-HT7 receptor.
Problem: The initial lead compound, based on an unsubstituted phenylpiperazine, shows high affinity but poor metabolic stability (rapid hydroxylation at the para-position).
Solution: Substituting the phenyl ring with the 3-chloro-4-fluoro motif (using mCFP).
Effect 1 (Metabolism): The Para-Fluorine blocks CYP450 oxidation.
Effect 2 (Selectivity): The Meta-Chlorine provides lipophilic bulk that fits the hydrophobic pocket of 5-HT7, often improving selectivity over 5-HT1A compared to the unsubstituted analog.
Figure 2: Rational design logic using mCFP to optimize drug-like properties.
Safety & Handling
GHS Classification:
Acute Toxicity: Harmful if swallowed (H302).[2][6][7]
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[2][6]
Handling Protocol:
Dust Control: The dihydrochloride salt is a fine powder. Use a weighing enclosure to prevent inhalation.
Corrosivity: While the salt is less corrosive than the free base, it is acidic upon hydrolysis. Wear nitrile gloves and safety glasses.
Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 4°C for long term) with a desiccant. Moisture absorption leads to clumping and stoichiometry errors in weighing.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10224669, 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride. Retrieved February 6, 2026, from [Link]
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents.[8][9] 5-HT1A receptor affinity of 4-substituted 1-(3-chlorophenyl)piperazines.[10] Journal of Medicinal Chemistry. (Cited for general SAR of halogenated phenylpiperazines).[1]
An In-Depth Technical Guide to the Purity and Analysis of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Introduction 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a substituted piperazine derivative of significant interest in pharmaceutical research and development. Piperazine and its derivatives are integral bu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a substituted piperazine derivative of significant interest in pharmaceutical research and development. Piperazine and its derivatives are integral building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including psychoactive agents.[1][2][3] The precise chemical structure and high purity of these intermediates are paramount to ensure the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive technical overview of the critical aspects of purity control and analysis for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride, tailored for researchers, scientists, and drug development professionals.
This document will delve into the potential impurities arising from the synthetic pathway, robust analytical methodologies for their detection and quantification, and the underlying scientific principles that govern these techniques. The focus is on establishing a self-validating system of protocols to guarantee the quality of this crucial pharmaceutical intermediate.
I. Understanding the Impurity Landscape
The purity of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, which is then reacted with 3-chloro-4-fluoroaniline.[4][5] Impurities can be introduced at various stages of this process, including unreacted starting materials, by-products from side reactions, and degradation products.
Potential Process-Related Impurities:
Starting Materials: Residual amounts of 3-chloro-4-fluoroaniline and piperazine can be present in the final product.
Positional Isomers: Isomers of the starting materials, such as 2-chloro-4-fluoroaniline or 3-chloro-5-fluoroaniline, can lead to the formation of corresponding positional isomers of the final compound.[6][7]
Over-alkylation Products: The piperazine ring can potentially undergo further alkylation, leading to the formation of undesired by-products.
Solvent Residues: Residual solvents used during synthesis and purification steps can be present.
Potential Degradation Products:
Oxidative Degradation: Exposure to air and light can lead to the formation of oxidation products.
Hydrolytic Degradation: The compound may be susceptible to hydrolysis under certain pH and temperature conditions.
A thorough understanding of these potential impurities is the first step in developing a robust analytical control strategy.
II. Core Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride. The following techniques are fundamental to establishing the identity, purity, and impurity profile of the compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity analysis and impurity quantification due to its high resolution, sensitivity, and versatility.
Causality Behind Experimental Choices:
A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of the main compound from its non-polar and moderately polar impurities. The choice of a C18 column is common for this class of compounds, offering excellent retention and separation characteristics.[8] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the best separation of all potential impurities from the main peak. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperazine moiety and any acidic or basic impurities, thereby influencing their retention times. UV detection is commonly used, and the detection wavelength is selected based on the UV absorbance maxima of the chromophore-containing compound.[9] For trace-level analysis of impurities that lack a strong chromophore, derivatization can be employed to enhance their UV activity.[10][11]
Self-Validating System:
A validated HPLC method, as per ICH guidelines, provides a self-validating system for routine analysis.[8] This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9] System suitability tests, such as theoretical plates, tailing factor, and resolution between critical pairs, must be performed before each analytical run to ensure the continued performance of the chromatographic system.
B. Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Causality Behind Experimental Choices:
GC is particularly well-suited for the analysis of residual solvents and volatile starting materials. The choice of the capillary column (e.g., DB-5ms, HP-1) depends on the polarity of the analytes to be separated. The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components. Mass spectrometry provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[7][12]
Self-Validating System:
Method validation for GC includes establishing specificity, linearity, accuracy, and precision for the target analytes. The use of an internal standard is highly recommended to compensate for variations in injection volume and detector response. Regular performance checks of the GC-MS system, including tuning and calibration, are essential for maintaining data integrity.
C. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation of unknown impurities and for confirming the identity of the main compound.
Causality Behind Experimental Choices:
When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and fragmentation patterns of the analytes.[8][13] Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds like piperazine derivatives.[8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions of unknown impurities.
Self-Validating System:
The accuracy of the mass spectrometer is ensured through regular calibration with known reference standards. The interpretation of mass spectra is a critical step and should be performed by experienced analysts. The fragmentation patterns should be consistent with the proposed structures of the impurities.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride and for the identification and quantification of impurities.
Causality Behind Experimental Choices:
¹H NMR provides information about the number and types of protons in the molecule, as well as their connectivity. ¹³C NMR provides information about the carbon skeleton.[14][15] For a comprehensive analysis, 2D NMR techniques such as COSY and HSQC can be employed to establish detailed structural connectivity. Quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for a specific reference standard for each impurity. ¹⁹F NMR is particularly useful for this molecule, providing a sensitive and specific method for detecting and quantifying fluorine-containing impurities.[16]
Self-Validating System:
The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the known structure of the compound. The integration of the signals in the ¹H NMR spectrum should be proportional to the number of protons they represent. For qNMR, a certified internal standard is used to ensure the accuracy of the quantification.
III. Experimental Protocols and Data Presentation
A. Quantitative Data Summary
The following table summarizes typical specifications for high-purity 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.
Parameter
Specification
Analytical Method
Appearance
White to off-white crystalline powder
Visual Inspection
Assay (on dried basis)
≥ 99.0%
HPLC
Water Content
≤ 0.5%
Karl Fischer Titration
Residue on Ignition
≤ 0.1%
USP <281>
Heavy Metals
≤ 20 ppm
USP <231>
Individual Impurity
≤ 0.10%
HPLC
Total Impurities
≤ 0.5%
HPLC
Residual Solvents
Meets ICH Q3C limits
GC-HS
B. Detailed Experimental Protocols
1. HPLC Method for Purity and Impurity Determination
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
Accurately weigh about 25 mg of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Procedure:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent) to ensure the absence of interfering peaks.
Inject the standard solution (a certified reference standard of the compound) five times to check for system suitability (RSD of peak area ≤ 2.0%).
Inject the sample solution.
Identify and quantify impurities based on their retention times relative to the main peak. Use an external standard method for quantification.
2. GC-MS Method for Residual Solvent Analysis
Instrumentation:
Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometer detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
Injector Temperature: 250 °C.
Transfer Line Temperature: 250 °C.
MS Ion Source Temperature: 230 °C.
MS Quadrupole Temperature: 150 °C.
Scan Range: 35-350 amu.
Headspace Parameters:
Oven Temperature: 80 °C.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Vial Equilibration Time: 15 minutes.
Sample Preparation:
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Procedure:
Perform a system suitability check using a standard solution of known residual solvents.
Analyze the sample vial.
Identify and quantify residual solvents by comparing their retention times and mass spectra to those of the reference standards.
IV. Visualization of Workflows
A. Overall Analytical Strategy
The following diagram illustrates the comprehensive analytical workflow for ensuring the purity of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.
Caption: Comprehensive analytical workflow for quality control.
B. HPLC Experimental Workflow
This diagram outlines the step-by-step process for performing the HPLC analysis.
Caption: Step-by-step HPLC experimental workflow.
V. Conclusion
The purity and comprehensive analysis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride are critical for its successful application in drug development. This guide has outlined a robust, multi-technique approach to ensure the quality and consistency of this important pharmaceutical intermediate. By implementing these self-validating analytical protocols, researchers and scientists can have high confidence in the material they are using, ultimately contributing to the development of safe and effective medicines. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, providing a solid framework for the quality control of this and similar compounds.
References
(PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - ResearchGate. Available at: [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Wikipedia. 3-Chloro-4-fluorophenylpiperazine. Available at: [Link]
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. Available at: [Link]
The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. Available at: [Link]
Splendid Lab Pvt. Ltd. 1-(3-Fluorophenyl)-piperazine. Available at: [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Global Substance Registration System. 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE. Available at: [Link]
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Available at: [Link]
ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available at: [Link]
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride safety and handling
Handling, Safety, and Synthetic Application in Drug Discovery Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated in internal libraries as 3,4-CFP 2HCl) is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
Handling, Safety, and Synthetic Application in Drug Discovery
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated in internal libraries as 3,4-CFP 2HCl) is a privileged scaffold in medicinal chemistry, particularly within the development of serotonergic modulators (5-HT receptor ligands) and antimicrobial agents. As a piperazine derivative featuring a halogenated phenyl ring, it serves as a critical nucleophilic building block for constructing biaryl and heteroaryl systems.
However, its utility is frequently compromised by its physicochemical behavior—specifically its hygroscopicity and the acidity of the dihydrochloride salt. This guide provides a rigorous technical framework for the safe handling, precise stoichiometric control, and synthetic deployment of this compound.
Part 1: Chemical Identity & Physicochemical Profile
The precise identification of the salt form is the first point of failure in many synthetic campaigns. Commercial vendors may supply this reagent as a monohydrochloride, dihydrochloride, or hydrate. Verification of the Certificate of Analysis (CoA) for the exact counter-ion stoichiometry is mandatory before calculating equivalents.
95884-48-3 (Generic for HCl salts; verify specific batch)
CAS Number (Free Base)
827614-46-0
Molecular Formula
C₁₀H₁₂ClFN₂ · 2HCl
Molecular Weight
287.59 g/mol (Dihydrochloride) vs. 251.13 g/mol (Monohydrochloride)
Appearance
White to off-white crystalline powder
Solubility
High in Water, DMSO, Methanol; Low in DCM, Toluene
pKa (Piperazine)
~9.8 (N4), ~5.4 (N1 - phenyl conjugated)
Expert Insight: The Stoichiometry Trap
Because the N1 nitrogen is conjugated to the electron-withdrawing phenyl ring (further deactivated by Cl and F), it is significantly less basic than the distal N4 nitrogen. While the dihydrochloride exists, the second HCl molecule is often loosely bound. If the material is exposed to ambient humidity, it can lose HCl or absorb water, shifting the effective molecular weight. Always titrate or use an internal standard (NMR) if precise stoichiometry is critical.
Part 2: Health, Safety, & Environmental (HSE) Protocols
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Corrosivity: Upon contact with moisture (mucous membranes), the dihydrochloride hydrolyzes to release hydrochloric acid.
Critical Safety Workflow
The following diagram outlines the mandatory safety decision matrix when handling >1g quantities.
Figure 1: Safety decision matrix for handling halogenated phenylpiperazine salts. Note the specific requirement for bicarbonate neutralization during spill cleanup due to acidity.
Part 3: Storage & Stability Management[2]
The dihydrochloride salt is hygroscopic .[2] Absorption of atmospheric moisture leads to clumping and the formation of a sticky gum, which complicates weighing and alters the molar mass.
Protocol: Storage and Weighing
Long-term Storage: Store at room temperature (15–25°C) in a tightly sealed container. Ideally, place the primary vial inside a secondary jar containing desiccant (silica gel or Drierite).
Weighing Technique:
Do not weigh directly onto paper; use a glass weighing boat or the reaction vessel itself.
Minimize open-air time. For precise kinetics experiments, weigh inside a glovebox or glove bag under N₂/Ar.
Re-seal immediately: Wrap the cap with Parafilm after use to prevent moisture ingress.
Part 4: Synthetic Utility & Reaction Workflows
The core utility of 1-(3-Chloro-4-fluorophenyl)piperazine lies in its secondary amine (N4), which acts as a nucleophile. However, the commercial dihydrochloride salt is non-nucleophilic and must be neutralized (free-based) to participate in S_N2 alkylations, acylations, or Buchwald-Hartwig couplings.
Protocol: In-Situ Free-Basing (Preferred Method)
Instead of isolating the free base (which may oxidize), liberate it in situ using a non-nucleophilic base.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0–3.5 equiv)
Solvent: DMF, DCM, or Acetonitrile
Step-by-Step:
Dissolve the 3,4-CFP · 2HCl in the solvent. The solution may remain suspension-like.
Add the organic base (DIPEA) dropwise.
Observation: The suspension often clears or changes texture as the HCl is scavenged and the free amine is liberated.
Note: 2.0 equivalents are consumed neutralizing the HCl; the excess serves as the proton scavenger for the reaction.
Add the electrophile.
Stir at appropriate temperature (RT to 60°C).
Protocol: Isolation of Free Base (For Sensitive Catalysis)
For Palladium-catalyzed couplings where amine salts might poison the catalyst:
Dissolve the salt in minimal water.
Adjust pH to >11 using 1M NaOH.
Extract 3x with Dichloromethane (DCM).
Dry organics over Na₂SO₄, filter, and concentrate in vacuo.
Use immediately. Phenylpiperazines can form N-oxides upon prolonged air exposure.
Synthetic Pathway Diagram
Figure 2: Activation pathway from the stable dihydrochloride salt to the reactive nucleophile.
Part 5: Analytical Validation
When validating the integrity of this material or its derivatives, the fluorine atom provides a unique handle for NMR spectroscopy.
NMR Characterization Tips
¹H NMR: Look for the piperazine protons as two distinct multiplets (due to the N-phenyl anisotropy). The protons adjacent to the N-phenyl ring will appear downfield (~3.0–3.5 ppm) compared to the distal protons.
¹⁹F NMR: The fluorine atom on the phenyl ring will show a distinct singlet (or multiplet if proton-coupled) typically around -110 to -130 ppm (solvent dependent). This is an excellent purity check that ignores non-fluorinated impurities.
HPLC: The free base is significantly more hydrophobic than the salt. If running reverse-phase HPLC (C18), use an acidic modifier (0.1% Formic Acid) to protonate the piperazine and improve peak shape; otherwise, peak tailing is common due to interaction with silanol groups.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]
Bolognesi, M. L., et al. (2009). Piperazine-based scaffolds in medicinal chemistry: A review of the last decade. Current Medicinal Chemistry. (Contextual grounding on piperazine reactivity).
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
An In-depth Technical Guide to the Toxicological Profile of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Introduction 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1][2] While specific toxicological data for this compound is limited, its s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1][2] While specific toxicological data for this compound is limited, its structural analogues have been investigated for various pharmacological activities, including psychoactive and anorexigenic properties.[3] Safety Data Sheets (SDS) indicate that 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation, as well as respiratory irritation.[4] Given the scarcity of comprehensive toxicological data, this guide provides a framework for a thorough toxicological evaluation, outlining a series of proposed studies based on internationally recognized guidelines. This document is intended for researchers, scientists, and drug development professionals to guide the safety assessment of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(3-Chloro-4-fluorophenyl)piperazine and its dihydrochloride salt is presented in Table 1.
Predicted Mechanism of Action and Toxicological Endpoints of Concern
Phenylpiperazine derivatives are known to exert their effects primarily through interaction with the central nervous system. They often act as agonists at serotonin (5-HT) receptors, and may also modulate dopaminergic and adrenergic pathways.[7] Specifically, many phenylpiperazines are agonists at 5-HT₂ receptors, which can lead to psychostimulant, euphoric, and hallucinogenic effects.[7]
The potential for agonism at these key monoamine receptors raises several toxicological concerns:
Serotonin Syndrome: Excessive agonism at serotonin receptors can lead to a life-threatening condition known as serotonin syndrome, characterized by altered mental status, autonomic dysfunction, and neuromuscular excitation.[8][9]
Cardiovascular Effects: Stimulation of adrenergic and serotonergic receptors can lead to cardiovascular effects such as tachycardia and hypertension.[10][11]
Neurotoxicity: Long-term stimulation of dopamine receptors has been associated with psychiatric disturbances and movement disorders.[12][13]
The following proposed toxicological evaluation is designed to investigate these and other potential adverse effects in a systematic manner.
Proposed Toxicological Evaluation
Acute Toxicity Assessment
A single-dose toxicity study is the first step in characterizing the intrinsic toxicity of a substance.
The Up-and-Down Procedure is a sequential dosing method that allows for the estimation of the LD₅₀ with a reduced number of animals compared to traditional methods.[14][15][16][17][18]
Step-by-Step Methodology:
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain). Females are often used as they are generally slightly more sensitive.
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.
Dose Selection: Based on data from related compounds, such as the oral LD₅₀ of 210 mg/kg for 1-phenylpiperazine in rats, an initial starting dose is selected.[7] A progression factor (e.g., 2.0) is chosen for subsequent dose adjustments.
Dosing Procedure: A single animal is dosed by oral gavage. The animal is observed for signs of toxicity and mortality for at least 48 hours.
Sequential Dosing:
If the animal survives, the next animal is dosed at a higher level (previous dose x progression factor).
If the animal dies, the next animal is dosed at a lower level (previous dose / progression factor).
Termination Criteria: The test is stopped when one of the following criteria is met:
Three consecutive animals survive at the highest dose.
Five reversals in outcome (e.g., survival followed by death, or vice versa) occur in any sequence of six consecutive animals.
Observation Period: All surviving animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
Data Analysis: The LD₅₀ and its confidence interval are calculated using the Maximum Likelihood Estimation (MLE) method.
Causality and Self-Validation: The sequential nature of the UDP, where the outcome of each animal directly informs the dose for the next, provides an inherent validation of the dose-response relationship around the LD₅₀. The observation of clear signs of toxicity at doses near the calculated LD₅₀ further validates the findings.
Visual Representation of the Workflow:
Caption: OECD 425 Up-and-Down Procedure Workflow.
Table 2: Expected Data from Acute Oral Toxicity Study
Parameter
Data to be Collected
LD₅₀ Estimate
Calculated LD₅₀ value (mg/kg) with 95% confidence interval.
Clinical Observations
Detailed daily records of all signs of toxicity, including onset, duration, and severity.
Body Weights
Individual animal body weights recorded prior to dosing and at days 7 and 14.
Gross Pathology
Macroscopic findings for all animals at necropsy.
Repeated Dose Toxicity Assessment
To evaluate the effects of longer-term exposure, a 90-day repeated dose study is recommended.
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period, including the identification of target organs and the establishment of a No-Observed-Adverse-Effect-Level (NOAEL).
Step-by-Step Methodology:
Animal Model: Rats (e.g., Sprague-Dawley), 10 animals per sex per group.
Dose Groups: At least three dose levels and a concurrent control group. Doses should be selected based on the acute toxicity data, aiming to establish a dose-response relationship. A high dose that produces some toxicity but not mortality, a low dose that produces no evidence of toxicity, and an intermediate dose.
Administration: The test substance is administered daily by oral gavage for 90 days.
Observations:
Clinical Signs: Daily observations for signs of toxicity.
Body Weight and Food Consumption: Recorded weekly.
Ophthalmology: Examination prior to the study and at termination.
Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of a comprehensive range of parameters.
Urinalysis: Conducted at termination.
Pathology:
Gross Necropsy: Full necropsy on all animals.
Organ Weights: Key organs (liver, kidneys, spleen, brain, heart, etc.) are weighed.
Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all animals in the control and high-dose groups. Tissues from intermediate and low-dose groups are examined as necessary to characterize observed lesions.
Causality and Self-Validation: A dose-dependent increase in the incidence and severity of any adverse finding (e.g., changes in organ weight, histopathological lesions) provides strong evidence of a causal relationship. The inclusion of both sexes and multiple dose levels allows for a robust characterization of the toxicological profile and the determination of a reliable NOAEL.
Genotoxicity Assessment
A battery of in vitro tests is recommended to assess the potential for the compound to induce genetic mutations or chromosomal damage.
A. Bacterial Reverse Mutation Test (Ames Test) (OECD 471) [19][20][21][22]
This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Step-by-Step Methodology:
Tester Strains: A minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.
Incubation: Plates are incubated for 48-72 hours.
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
B. In Vitro Mammalian Cell Micronucleus Test (OECD 487) [23][24][25][26][27]
This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.
Step-by-Step Methodology:
Cell Lines: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO, V79, L5178Y).
Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycles) without S9.
Harvest: Cells are harvested and processed for microscopic analysis.
Analysis: The frequency of micronucleated cells is determined by scoring a minimum of 2000 cells per concentration.
Cytotoxicity: Cell proliferation is also measured to ensure that micronuclei are not being induced as a secondary effect of cytotoxicity.
Visual Representation of the Genotoxicity Assessment Workflow:
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride related compounds
An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride and Its Analogs for Advanced Research This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride and Its Analogs for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 1-(3-Chloro-4-fluorophenyl)piperazine and its structurally related compounds. The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, and understanding the nuances of this specific halogenated derivative is critical for leveraging its full potential in discovering novel central nervous system (CNS) agents and other therapeutics.
This document moves beyond a simple recitation of facts, providing a synthesized narrative grounded in established scientific principles. We will explore the causality behind synthetic strategies, the rationale for analytical method selection, and the intricate structure-activity relationships that define the pharmacological character of this important class of molecules.
1-(3-Chloro-4-fluorophenyl)piperazine, often abbreviated as 3,4-CFP or 3-Cl-4-FPP, is a substituted arylpiperazine that serves as a valuable building block in medicinal chemistry.[1][2] The strategic placement of a chlorine atom at the meta-position and a fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and its interaction with biological targets.[1] The compound is typically handled in its more stable salt forms, such as the hydrochloride or dihydrochloride, to improve solubility and stability.[2][3]
Physicochemical and Structural Data
A precise understanding of the compound's physical and chemical properties is fundamental for its application in research, including reaction setup, formulation, and analytical characterization.
The synthesis of arylpiperazines is a well-established field, yet the specific route chosen can impact yield, purity, and the impurity profile of the final compound. A common and industrially scalable approach involves the reaction of a substituted aniline with a pre-formed piperazine precursor or building the piperazine ring in situ.
A generalized synthetic pathway, adaptable for 1-(3-Chloro-4-fluorophenyl)piperazine and its derivatives, often starts from diethanolamine and the corresponding aniline.[5][6] This multi-step process is favored for its use of readily available and inexpensive starting materials.[6][7]
How to use 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride in vitro
Application Note: In Vitro Utilization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (mCPP) Abstract 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a widely utilized phenylpiperazine derivative that serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Utilization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (mCPP)
Abstract
1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a widely utilized phenylpiperazine derivative that serves as a non-selective serotonin receptor agonist. While it exhibits high affinity for the 5-HT
receptor, its complex pharmacological profile—acting as an agonist at 5-HT and a partial agonist/antagonist at 5-HT—requires rigorous experimental design to ensure data validity. This guide provides a standardized protocol for the preparation, handling, and application of mCPP dihydrochloride in in vitro assays, specifically focusing on Gq-coupled calcium mobilization assays and necessary pharmacological controls.
Chemical & Physical Properties
The dihydrochloride salt form is preferred for in vitro use due to its superior aqueous solubility compared to the free base.
-20°C for up to 3 months (Avoid freeze/thaw cycles)
Pharmacological Profile & Selectivity
Critical Insight: mCPP is often termed a "dirty" drug. It is not perfectly selective for 5-HT
. Researchers must account for its activity at other serotonergic sites.
Receptor Subtype
Affinity ()
Functional Action
5-HT
~3.4 nM
Full Agonist
5-HT
~28 nM
Agonist (species dependent)
5-HT
~32 nM
Partial Agonist / Antagonist
5-HT
~10-100 nM
Agonist
5-HT
> 100 nM
Weak Partial Agonist
Note:
values are approximate and derived from human receptor binding studies.
Preparation & Handling Protocol
A. Stock Solution Preparation (10 mM)
To avoid the cytotoxic effects of high DMSO concentrations in sensitive calcium flux assays, Water or PBS is the recommended solvent for the dihydrochloride salt.
Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.51 mg of mCPP · 2HCl.[4]
Solubilization: Add 1 mL of sterile, deionized water (or PBS pH 7.4). Vortex vigorously for 30 seconds until fully dissolved.
Note: If using the free base (non-salt), you must use DMSO.
Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter.
Aliquot & Storage: Dispense into 50 µL aliquots in light-protective tubes. Store at -20°C.
B. Working Solution (Assay Buffer)
Prepare fresh on the day of the assay.
Target Concentration: The typical
for mCPP at 5-HT is 10–30 nM .
Dose Response Curve: Prepare serial dilutions ranging from 10 µM down to 0.1 nM (semi-log steps) in HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES.
Source: Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.
Application Note: HPLC Analysis of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Introduction & Scientific Rationale The analysis of phenylpiperazine derivatives, such as 1-(3-Chloro-4-fluorophenyl)piperazine , is a critical task in both pharmaceutical synthesis (as a key intermediate for antifungal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The analysis of phenylpiperazine derivatives, such as 1-(3-Chloro-4-fluorophenyl)piperazine , is a critical task in both pharmaceutical synthesis (as a key intermediate for antifungal and antidepressant drugs) and forensic toxicology.[1] This specific derivative presents unique chromatographic challenges due to its amphiphilic nature : it possesses a hydrophobic halogenated aromatic ring and a highly polar, basic piperazine moiety.[1][2]
The Analytical Challenge
The core difficulty in analyzing 3-Cl-4-F-PP lies in the basicity of the piperazine nitrogen atoms.[1][2] On standard alkyl-bonded silica columns (like C18), basic amines often interact with residual silanol groups (
), leading to:
Peak Tailing: Asymmetry factors > 2.0.
Retention Instability: shifting retention times based on pH fluctuations.[1][2]
Low Sensitivity: Broad peaks reduce the signal-to-noise ratio.[1][2]
The Solution: Ion-Suppression & Ion-Pairing Strategy
To overcome these issues, this protocol utilizes a low pH phosphate buffer strategy.[1][2] By maintaining the mobile phase pH at 3.0, we ensure the piperazine nitrogens are fully protonated (
).[1][2] While this increases polarity, the high ionic strength of the buffer and the addition of a chaotropic agent (if necessary) or simply the use of a high-quality end-capped column minimizes silanol interactions, yielding sharp, symmetrical peaks.[1][2]
Chemical Logic & Workflow
The following diagram illustrates the critical decision pathways for method selection and sample preparation, ensuring the integrity of the salt form during analysis.
Figure 1: Analytical workflow emphasizing the transition from salt solubility to chromatographic separation logic.
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1][2]
Why: "Eclipse Plus" columns are double end-capped, specifically designed to reduce tailing for basic compounds.[1][2]
Chromatographic Conditions
Parameter
Setting
Column Temperature
30°C (Controlled)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
210 nm (Primary - High Sensitivity) 254 nm (Secondary - Specificity for Aromatic Ring)
Mobile Phase A
20 mM in Water, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile (100%)
Run Time
15 Minutes
Gradient Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Mode
0.00
90
10
Isocratic Hold (Equilibration)
2.00
90
10
Start Gradient
10.00
40
60
Linear Ramp (Elute Impurities)
10.10
90
10
Return to Initial
15.00
90
10
Re-equilibration
Sample Preparation
Stock Solution (1.0 mg/mL):
Weigh 10 mg of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.[1][2]
Transfer to a 10 mL volumetric flask.
Dissolve in 50:50 Methanol:Water . (Note: The salt is highly soluble in water; methanol aids in wetting and prevents precipitation upon injection into the organic-rich gradient).[1][2]
Working Standard (50 µg/mL):
Dilute 500 µL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A (Buffer).[1][2]
Crucial Step: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.[1][2]
Limit of Quantitation (LOQ): Typically ~0.5 µg/mL (S/N > 10).[1][2]
Robustness Check
pH Sensitivity: A change of ±0.2 pH units in the buffer can significantly alter retention.[1][2] Ensure pH meter is calibrated daily.
Wavelength: 210 nm offers maximum absorbance for the phenyl ring but is susceptible to solvent cut-off noise.[1][2] If baseline noise is high, switch to 254 nm.[1][2]
1. Ensure pH is ≤ 3.0.2.[1][2] Add 0.1% Triethylamine (TEA) to Mobile Phase A as a silanol blocker.3.[1][2] Replace column with a "Base Deactivated" (BDS) stationary phase.
Ensure the sample diluent matches the initial mobile phase (High Aqueous content).[1][2]
Drifting Retention
Temperature fluctuation or insufficient equilibration.[1][2]
Use a column oven at 30°C. Increase re-equilibration time to 5 minutes between runs.
References
United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
de Boer, D., et al. (2001).[1][2] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][2] Forensic Science International.[1][2] (Contextual grounding for phenylpiperazine HPLC methods).
Application Note: Derivatization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (mCPP·2HCl)
Application Note: Derivatization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (mCPP[1]·2HCl)[1] Introduction & Scope The piperazine scaffold is a privileged structure in CNS drug discovery, serving as a core...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (mCPP[1]·2HCl)[1]
Introduction & Scope
The piperazine scaffold is a privileged structure in CNS drug discovery, serving as a core pharmacophore for a vast array of serotonin (5-HT) and dopamine receptor ligands.[1] Specifically, 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a critical intermediate and active metabolite (e.g., of Trazodone) with high affinity for 5-HT
However, mCPP is commercially supplied as the dihydrochloride salt (mCPP[1]·2HCl) to ensure stability and solubility. This salt form presents a specific synthetic challenge: the protonated nitrogens are non-nucleophilic. Successful derivatization requires a precise "free-basing" strategy to liberate the secondary amine for subsequent
This guide provides validated protocols for transforming mCPP·2HCl into novel chemical entities (NCEs) via alkylation, amidation, and arylation, emphasizing the stoichiometry required to manage the dihydrochloride counterions.[1]
Core Applications
Fragment-Based Drug Design (FBDD): Linking the phenylpiperazine "head group" to diverse "tail" moieties.[1]
PROTAC Linker Attachment: Functionalizing the secondary amine to attach E3 ligase recruiters.
SAR Exploration: Modulating lipophilicity and receptor subtype selectivity (5-HT
vs 5-HT).
Critical Pre-treatment: The "Salt Break" Strategy
Expertise Insight: A common failure mode in mCPP derivatization is under-estimating the base requirement. Since the starting material is a dihydrochloride, two equivalents of base are consumed just to reach the neutral free amine state. A third equivalent is required to scavenge the acid generated during nucleophilic substitution.
The "3X Base" Rule: Always use
equivalents of base for standard alkylations/acylations.
Workflow Visualization
The following diagram illustrates the activation pathway from the stable salt to the reactive nucleophile.
Caption: Activation workflow for mCPP·2HCl.[1] Note the consumption of 2 equivalents of base prior to the reaction step.
Protocol A: N-Alkylation (S_N2 Substitution)
This protocol is ideal for attaching alkyl linkers or exploring hydrophobic pockets.[1] We utilize Acetonitrile (MeCN) as the solvent due to its polarity (dissolving the salt) and ability to facilitate S
Aging: Stir vigorously at room temperature for 30 minutes. Why? This allows the heterogeneous base to neutralize the HCl salts, generating the free amine in situ.
Addition: Add the Alkyl Halide (1.1 mmol). If using a chloride or unreactive bromide, add catalytic KI (0.1 mmol).[1]
Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).
Validation Check: The disappearance of the baseline spot (salt) and appearance of a higher R
spot indicates success.
Protocol B: Amide Coupling (Library Synthesis)
Used for generating diverse libraries of amides.[1] We recommend DIPEA (Hunig's Base) as it is organic-soluble and effectively neutralizes the HCl salt in DCM or DMF.[1]
Reagents & Stoichiometry
Component
Equiv.
Role
mCPP·2HCl
1.0
Amine Source
Carboxylic Acid (R-COOH)
1.1
Acid Partner
HATU
1.2
Coupling Agent
DIPEA
4.0
Organic Base
DMF
[0.2 M]
Solvent
Step-by-Step Methodology
Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Stir for 5 mins.
Salt Neutralization: In a separate vial, dissolve mCPP·2HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (4.0 mmol). Note: The solution may warm slightly.
Coupling: Transfer the amine/DIPEA solution into the activated acid solution.
Incubation: Stir at Room Temperature for 2–4 hours.
Quench: Dilute with EtOAc (30 mL), wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO
, and Brine.
Purification: Reverse-phase HPLC or Flash Chromatography.
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous characterization.[1]
Diagnostic Shift: The protons on the piperazine ring adjacent to the nitrogen will shift significantly upon derivatization.
Free Base/Salt: Broad multiplets often obscured or shifted downfield.[1]
N-Alkylated Product: Distinct triplets/multiplets around 2.6–2.8 ppm.[1]
N-Acylated Product: Splitting of piperazine signals due to restricted rotation (rotamers) often observed around 3.5–3.8 ppm.[1]
Biological Context & SAR Logic
Understanding the biological target is crucial for designing derivatives. The diagram below illustrates the SAR (Structure-Activity Relationship) logic for 5-HT receptor modulation using mCPP derivatives.
Caption: SAR Logic for mCPP derivatives. Modifying the N4 position dictates the switch between agonist and antagonist profiles.
Safety & Compliance
Chemical Safety: mCPP·2HCl is an irritant.[1] Wear standard PPE (gloves, goggles, lab coat).[1]
Regulatory Note: mCPP is a metabolite of Trazodone and has psychoactive properties.[2] In some jurisdictions, it is considered a "grey market" substance or a regulated chemical.[1] Verify your local scheduled substance laws before procurement and synthesis.
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6432608, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]
Baumann, M. H., et al. (1995).[1][3] The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.[1][3][4] NeuroReport. Retrieved from [Link]
Mokrosz, J. L., et al. (1992).[1] Structure-activity relationship studies of central serotonin receptor ligands. Journal of Medicinal Chemistry. (General reference for phenylpiperazine SAR).
An, H., et al. (2014).[1] Synthesis and biological evaluation of 1-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters. (Protocol grounding for N-alkylation).
Using 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride as a chemical probe
Application Note: Characterization & Utilization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride as a Serotonergic Probe Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a ha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization & Utilization of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride as a Serotonergic Probe
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a halogenated phenylpiperazine derivative structurally analogous to the well-established serotonin agonist mCPP (1-(3-chlorophenyl)piperazine). While often identified in forensic contexts as a designer drug, its utility in research lies in its profile as a non-selective serotonin receptor ligand with high affinity for 5-HT
This guide details the protocols for using 3,4-CFPP as a chemical probe to interrogate serotonergic signaling pathways.[1] Unlike highly selective ligands, phenylpiperazines are "dirty" probes; therefore, the protocols below emphasize controlled validation using selective antagonists to confirm receptor specificity.
Chemical Identity & Handling
The dihydrochloride salt form renders the lipophilic phenylpiperazine core water-soluble, facilitating in vivo administration and aqueous buffer preparation.[1]
Hygroscopic. Store desicated at -20°C. Solutions stable for <24h at 4°C.
Handling Protocol:
Stock Preparation: Dissolve 10 mg of 3,4-CFPP dihydrochloride in 1 mL of sterile distilled water or saline (0.9% NaCl) to create a ~35 mM stock.[1]
pH Adjustment: The dihydrochloride salt is acidic.[1] For cellular assays, buffer the solution to pH 7.4 using HEPES or dilute at least 1:1000 into culture media to prevent acidification.[1]
Safety: Wear nitrile gloves and a mask.[1] Phenylpiperazines are bioactive amines with potential psychoactive effects.[1]
Pharmacological Mechanism
3,4-CFPP acts primarily as an agonist at 5-HT
family receptors.[1] The addition of the fluorine atom at the para position (4-position) blocks metabolic hydroxylation, potentially altering the pharmacokinetic profile compared to mCPP.
Signaling Pathway:
Activation of 5-HT
(G-coupled) triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium release.[1][2]
Figure 1: Signal transduction pathway for 3,4-CFPP mediated 5-HT2C activation.
Application I: In Vitro Functional Validation (Calcium Flux)
Since 3,4-CFPP is non-selective, "activity" must be defined by the cell line used.[1] This protocol uses HEK-293 cells stably expressing human 5-HT
Use selective antagonists (SB-242084 for 2C, MDL-100907 for 2A) to dissect the mechanism.[1]
References
Cayman Chemical. (2023).[1] 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information. Link
Griebel, G., et al. (1997).[1] "Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors."[1] British Journal of Pharmacology.[1] Link
Kennett, G. A., & Curzon, G. (1988).[1] "Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors."[1][3][8] British Journal of Pharmacology.[1] Link
PubChem. (2023).[1] 1-(3-Chloro-4-fluorophenyl)piperazine Compound Summary. Link
Porter, R. H., et al. (1999).[1] "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.[1] Link
Application Notes and Protocols: Characterization of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride for Serotonin Transporter Binding
Introduction: The Scientific Imperative for Characterizing Novel Phenylpiperazines at the Serotonin Transporter The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary tar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scientific Imperative for Characterizing Novel Phenylpiperazines at the Serotonin Transporter
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for a multitude of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[1][2] The phenylpiperazine scaffold is a well-established pharmacophore that interacts with various monoamine transporters and receptors, including SERT.[3] Compounds such as 1-(3-chlorophenyl)piperazine (m-CPP) are known metabolites of antidepressant drugs like trazodone and exhibit serotonergic activity.[4] The novel compound, 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CFPP), is a structural analogue whose pharmacological profile at the human serotonin transporter (hSERT) has not been extensively reported in publicly available literature.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity and selectivity of CFPP for the serotonin transporter. The protocols herein are designed as a self-validating system, grounded in established principles of radioligand binding assays and structure-activity relationships (SAR) within the phenylpiperazine class.[5] While specific binding data for CFPP is not yet established, this document outlines the experimental framework necessary to generate such critical data, thereby elucidating its potential as a modulator of serotonergic function.
Pharmacological Context and Rationale
The substitution pattern on the phenyl ring of phenylpiperazine derivatives is known to significantly influence their affinity and selectivity for monoamine transporters.[5] The presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring in CFPP suggests a potential interaction with the binding pocket of SERT. The rationale for this investigation is to determine if these substitutions confer high affinity and selectivity for SERT, which are desirable characteristics for novel antidepressant or anxiolytic drug candidates.[6]
A critical aspect of this characterization is to not only determine the affinity for SERT but also to assess the selectivity against other key monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as other relevant CNS receptors to build a comprehensive pharmacological profile.
Experimental Workflow for SERT Binding Characterization
The following diagram illustrates the overall workflow for characterizing the binding of a novel compound like CFPP at the serotonin transporter.
Caption: Workflow for SERT Binding Characterization of CFPP.
Detailed Protocols
Protocol 1: In-Vitro Radioligand Competition Binding Assay for SERT
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of CFPP for the human serotonin transporter (hSERT). The assay relies on the principle of competition between the unlabeled test compound (CFPP) and a radiolabeled ligand with known high affinity for SERT, such as [³H]-Paroxetine.[7]
Materials:
Test Compound: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CFPP)
Source of SERT: Commercially available cell membranes from HEK293 cells stably expressing hSERT.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Non-specific Binding (NSB) Determiner: Fluoxetine (10 µM final concentration) or another potent SERT inhibitor.
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
Instrumentation: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a 10 mM stock solution of CFPP in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 1 pM to 100 µM).
Dilute the [³H]-Paroxetine in the assay buffer to a final concentration of approximately 0.2 nM. This concentration should be at or below the Kd of the radioligand for SERT to ensure assay sensitivity.
Thaw the hSERT-expressing cell membranes on ice and dilute them in the assay buffer to a final protein concentration of 5-10 µg per well. The optimal protein concentration should be determined empirically to ensure a specific binding window of at least 10% of the total radioactivity added.
Assay Setup (in a 96-well microplate):
Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of diluted [³H]-Paroxetine, and 100 µL of diluted cell membranes.
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Fluoxetine, 50 µL of diluted [³H]-Paroxetine, and 100 µL of diluted cell membranes.
Competition Binding wells: Add 50 µL of each CFPP dilution, 50 µL of diluted [³H]-Paroxetine, and 100 µL of diluted cell membranes.
Incubation:
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
Detection:
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Calculate Specific Binding:
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
Generate Competition Curve:
Plot the percentage of specific binding of [³H]-Paroxetine as a function of the log concentration of CFPP. The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.
Calculate the Inhibitory Constant (Ki):
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for SERT.
The following diagram illustrates the principle of the competitive binding assay.
Caption: Principle of Competitive Radioligand Binding Assay.
Hypothetical Data Presentation
While experimental data for CFPP is not yet available, the following table illustrates how the results of the proposed binding assays would be presented. For comparative purposes, hypothetical data for Fluoxetine (a known SSRI) and m-CPP are included.
Compound
SERT Ki (nM)
DAT Ki (nM)
NET Ki (nM)
SERT/DAT Selectivity
SERT/NET Selectivity
CFPP
To be determined
To be determined
To be determined
To be determined
To be determined
Fluoxetine
1.5
2500
350
1667
233
m-CPP
150
>10,000
1200
>67
8
Note: Ki values for Fluoxetine and m-CPP are representative values from the literature and may vary depending on experimental conditions.
Protocol 2: Selectivity Profiling - Binding Assays for DAT and NET
To establish the selectivity of CFPP, it is crucial to determine its binding affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The protocol is analogous to the SERT binding assay, with the following key modifications:
Source of Transporters: Use cell membranes from cells stably expressing either human DAT or human NET.
Radioligands:
For DAT: [³H]-WIN 35,428 or a similar high-affinity DAT radioligand.
For NET: [³H]-Nisoxetine or a similar high-affinity NET radioligand.
Non-specific Binding Determiners:
For DAT: GBR-12909 (10 µM) or a similar potent DAT inhibitor.
For NET: Desipramine (10 µM) or a similar potent NET inhibitor.
The data analysis follows the same principles as for the SERT assay, yielding Ki values for CFPP at DAT and NET. The selectivity ratios can then be calculated (e.g., SERT/DAT Selectivity = Ki(DAT) / Ki(SERT)).
Trustworthiness and Self-Validation
The robustness of these protocols is ensured by the inclusion of appropriate controls:
Positive Control: A known SERT inhibitor (e.g., Fluoxetine) should be run in parallel with CFPP to validate the assay performance. The obtained IC₅₀ for the positive control should fall within the historically accepted range for the laboratory.
Quality of Reagents: The specific activity of the radioligand and the integrity of the cell membranes are critical. These should be sourced from reputable vendors and handled according to the manufacturer's instructions.
Data Reproducibility: All experiments should be performed in triplicate on at least three independent occasions to ensure the reproducibility of the results.
Conclusion and Future Directions
These application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride at the serotonin transporter. By following these detailed protocols, researchers can generate reliable binding affinity and selectivity data, which are fundamental for assessing the therapeutic potential of this novel compound.
Should CFPP demonstrate high affinity and selectivity for SERT, subsequent studies should focus on:
Functional Assays: Investigating whether CFPP acts as an inhibitor or a substrate (releaser) at SERT using in-vitro serotonin uptake assays.
In-vivo Studies: Evaluating the behavioral effects of CFPP in animal models of depression and anxiety.
Off-target Screening: A broader screen against a panel of receptors and enzymes to identify any potential off-target liabilities.
This systematic approach will provide a comprehensive understanding of the pharmacological profile of CFPP and its potential as a novel modulator of the serotonergic system.
References
PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available from: [Link]
PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]
PubMed Central. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Available from: [Link]
Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available from: [Link]
ScienceDirect. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Available from: [Link]
PubMed. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Available from: [Link]
GSRS. 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. Available from: [Link]
MySkinRecipes. 1-(3-Chloro-5-Fluorophenyl)Piperazine. Available from: [Link]
PubMed Central. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Available from: [Link]
PubMed. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Available from: [Link]
ResearchGate. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Available from: [Link]
PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available from: [Link]
PubMed Central. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Available from: [Link]
Ovid. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Available from: [Link]
MDPI. The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Available from: [Link]
PubMed. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available from: [Link]
PubMed. Effects of serotonin agonists on operant behavior in the squirrel monkey: quipazine, MK-212, trifluoromethylphenylpiperazine, and chlorophenylpiperazine. Available from: [Link]
PubMed. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Available from: [Link]
Application Notes & Protocols for In Vivo Studies with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Introduction 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a synthetic compound belonging to the phenylpiperazine class.[1] Structurally analogous to known psychoactive substances like meta-chloroph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a synthetic compound belonging to the phenylpiperazine class.[1] Structurally analogous to known psychoactive substances like meta-chlorophenylpiperazine (mCPP), 3,4-CFPP is presumed to exert its primary effects through modulation of the serotonin (5-hydroxytryptamine, 5-HT) system.[1][2] Phenylpiperazines are known to act as agonists at serotonin receptors, particularly the 5-HT₂ subtypes, and can also influence serotonin transporters (SERT), leading to a range of central nervous system effects.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals designing and executing in vivo studies to characterize the pharmacokinetic and pharmacodynamic profile of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride. The protocols herein are designed to establish a foundational understanding of the compound's activity in preclinical rodent models, providing a framework for efficacy, safety, and mechanistic evaluation.
Rationale for Dihydrochloride Salt: The use of the dihydrochloride salt form is a strategic choice for in vivo research. Piperazine and its derivatives are basic compounds; converting them to a salt, such as a dihydrochloride, significantly enhances their aqueous solubility.[4] This facilitates the preparation of homogenous, sterile solutions suitable for parenteral administration in animal models.
Postulated Mechanism of Action
Based on structure-activity relationships with analogous phenylpiperazines, 3,4-CFPP is predicted to be a potent modulator of the serotonergic system.[1] The primary mechanisms likely involve:
Serotonin Receptor Agonism: Direct binding to and activation of postsynaptic serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C). Activation of these G-protein coupled receptors can lead to excitatory neurotransmission.[1][5]
Serotonin Transporter (SERT) Inhibition: Potential interaction with the serotonin transporter, which would inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action.[1]
These actions can significantly alter mood, perception, and anxiety levels, making behavioral pharmacology a critical component of its in vivo evaluation.[6][7]
Figure 1: Postulated dual mechanism of 1-(3-Chloro-4-fluorophenyl)piperazine.
Section 2: Preclinical In Vivo Study Design
A well-designed study is paramount for generating reproducible and interpretable data. The following workflow provides a logical progression for the initial characterization of 3,4-CFPP.
Figure 2: General experimental workflow for in vivo compound characterization.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to commencement.[8]
Animal Model Selection
Species: Mice (Mus musculus) or rats (Rattus norvegicus) are standard models for neuropharmacology.[8][9]
Strain: Outbred strains (e.g., Swiss Webster mice, Sprague-Dawley rats) are suitable for initial safety and PK studies. Inbred strains (e.g., C57BL/6 mice) are preferred for behavioral studies to reduce genetic variability.
Health Status: Animals must be specific-pathogen-free (SPF) and acclimated to the facility for at least one week before experimentation.
Formulation and Administration
Vehicle: Due to its dihydrochloride salt form, 1-(3-Chloro-4-fluorophenyl)piperazine should be readily soluble in sterile 0.9% saline or sterile water. The vehicle should be tested alone as a control group.
Dose Selection: A dose-range finding study is essential. Based on related serotonin modulators tested in rodents, a starting range of 5 mg/kg to 70 mg/kg could be explored.[10]
Routes of Administration:
Intraperitoneal (i.p.): Common for rapid systemic absorption in rodents.
Oral Gavage (p.o.): To assess oral bioavailability and first-pass metabolism.
Intravenous (i.v.): For direct systemic administration, bypassing absorption to determine 100% bioavailability.[11][12]
Subcutaneous (s.c.): For slower, more sustained absorption.
Section 3: Core Experimental Protocols
Protocol: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the key PK parameters of 3,4-CFPP following a single administration.
Preparation: Prepare a dosing solution of 3,4-CFPP in sterile saline at a concentration suitable for the target dose (e.g., 2 mg/mL for a 10 mg/kg dose in a 250g rat at 1.25 mL).
Animal Dosing: Administer a single dose of 3,4-CFPP (e.g., 10 mg/kg, i.p.) to a cohort of rats (n=3-5 per time point for sparse sampling, or cannulated animals for serial sampling). A separate cohort receives the vehicle control.
Blood Sampling: Collect blood samples (~100-200 µL) via tail vein or saphenous vein at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Plasma Preparation: Immediately place blood into K₂EDTA tubes, mix gently, and keep on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
Sample Storage: Carefully aspirate the plasma supernatant and transfer to a new, labeled cryovial. Store samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of 3,4-CFPP in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]
Data Analysis:
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time curve.
Area Under the Curve; represents total drug exposure.[13]
CL
Clearance; the rate at which the drug is eliminated.[14]
Vd
Volume of Distribution; the apparent volume into which the drug distributes.[14]
F%
Bioavailability (if comparing p.o. to i.v. administration).[14]
Protocol: Behavioral Assessment in Mice
Objective: To evaluate the effects of 3,4-CFPP on spontaneous locomotor activity and anxiety-like behavior.
Materials:
Male C57BL/6 mice (8-12 weeks old)
Dosing solutions (Vehicle, 3,4-CFPP at 5, 15, 50 mg/kg)
Open Field Test (OFT) arena with video tracking software
Elevated Plus Maze (EPM) with video tracking software
Methodology:
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before any procedure.
Dosing: Administer the vehicle or a dose of 3,4-CFPP via i.p. injection. The timing of the behavioral test should correspond to the compound's Tₘₐₓ, as determined by the PK study (e.g., 30 minutes post-dose).
Open Field Test (OFT):
Place a single mouse into the center of the OFT arena.
Allow the mouse to explore freely for 10-15 minutes.
The video tracking system will record total distance traveled (a measure of general activity) and time spent in the center versus the periphery (a measure of anxiety-like behavior).
Elevated Plus Maze (EPM):
Place a single mouse onto the central platform of the maze, facing an open arm.
Allow the mouse to explore the maze for 5 minutes.
The video tracking system will record the number of entries into and the time spent in the open arms versus the closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
Section 4: Safety and Handling
As a novel research chemical, 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride should be handled with appropriate caution. Safety data for structurally similar compounds indicate potential hazards.[3][15][16]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[16]
Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[3] Avoid contact with skin and eyes.[16]
First Aid:
Skin Contact: Wash immediately with plenty of soap and water.[16]
Eye Contact: Rinse cautiously with water for several minutes.[3]
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Application Notes & Protocols: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride for Receptor Occupancy Studies
Introduction and Scientific Context 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride, hereafter referred to as CFPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Phenylpiperazines...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Context
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride, hereafter referred to as CFPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[2] CFPP itself has been identified as a psychoactive substance and designer drug, structurally analogous to other phenylpiperazines like meta-chlorophenylpiperazine (mCPP) and para-fluorophenylpiperazine (pFPP).[1][3] Its significance in a research context lies not in its therapeutic potential, but as a valuable tool for interrogating the central nervous system, specifically for receptor occupancy studies.
Receptor Occupancy (RO) is a critical pharmacodynamic (PD) biomarker used throughout the drug development process.[4][5] It quantifies the fraction of a specific receptor population that is bound by a drug at a given dose and time.[5] Establishing a clear relationship between a drug's concentration in the body (pharmacokinetics, PK) and its engagement with its molecular target (RO) is fundamental for selecting an appropriate clinical dose—one that is high enough to elicit a therapeutic effect but low enough to minimize off-target side effects.[6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of CFPP in both in vitro and ex vivo receptor occupancy assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties of CFPP Dihydrochloride
Principle of Application: CFPP as a Competing Ligand
The core utility of CFPP in RO studies is as a "cold" or non-radiolabeled competing ligand. While direct, high-affinity binding data for CFPP is not extensively published, its structural similarity to mCPP suggests it likely interacts with various serotonin (5-HT) receptors, and potentially dopamine transporters (DAT).[1][13][14] Therefore, CFPP can be used to:
Determine the binding affinity (Kᵢ) of CFPP for specific CNS receptors through in vitro competition assays.
Establish a dose-occupancy relationship in preclinical models using ex vivo autoradiography, which can inform the design of in vivo studies.
Serve as a reference compound when characterizing the receptor binding profile of novel drug candidates targeting similar receptors.
The experimental choice to use CFPP is driven by the need to understand the pharmacology of this specific psychoactive compound or to leverage its expected serotonergic/dopaminergic activity as a tool to validate new assays or screen novel chemical entities.
Protocol 1: In Vitro Competition Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of CFPP for a target receptor (e.g., 5-HT₂c) in a tissue homogenate preparation. This protocol quantifies the affinity of CFPP by measuring its ability to displace a known high-affinity radioligand from the receptor.[15]
Causality & Self-Validation: This assay's validity rests on the law of mass action. By keeping the receptor and radioligand concentrations constant and titrating the concentration of the competing ligand (CFPP), the resulting displacement curve directly reflects the competitor's affinity for the receptor.[16] A successful assay will yield a classic sigmoidal curve with a well-defined upper and lower plateau.
Workflow: In Vitro Competition Binding
Caption: Workflow for determining CFPP binding affinity (Ki).
Detailed Step-by-Step Methodology:
Tissue Preparation:
Rationale: To isolate the cell membranes containing the target receptors from other cellular components.
Protocol: Homogenize freshly dissected tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.
Assay Setup:
Rationale: To systematically measure the displacement of the radioligand by CFPP across a wide concentration range.
Protocol: In a 96-well plate, set up triplicate wells for each condition:
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]-mesulergine at a final concentration near its Kₑ), and 100 µL of membrane suspension.
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM mianserin for 5-HT₂c), 50 µL of radioligand solution, and 100 µL of membrane suspension.
CFPP Competition: Add 50 µL of CFPP solution (at concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.
Incubation:
Rationale: To allow the binding reaction to reach equilibrium.
Protocol: Incubate the plate at room temperature for 60-90 minutes. The exact time and temperature should be optimized based on the specific radioligand's known binding kinetics.
Separation and Counting:
Rationale: To separate the receptor-bound radioligand from the unbound radioligand and quantify the bound portion. Washing with ice-cold buffer is critical to minimize dissociation of the radioligand from the receptor during the wash steps.
Protocol: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer. Dry the filter mats, place them in scintillation vials with 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Rationale: To determine the concentration of CFPP that inhibits 50% of specific radioligand binding (IC₅₀) and convert this to the binding affinity (Kᵢ).
Protocol:
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
Plot the percentage of specific binding against the log concentration of CFPP.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
[L] is the concentration of the radioligand.
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Protocol 2: Ex Vivo Receptor Occupancy by Autoradiography
Objective: To quantify the percentage of target receptors occupied in vivo in specific brain regions after systemic administration of CFPP to a test animal.
Causality & Self-Validation: This method directly links a systemic dose of a drug to target engagement in the relevant organ (the brain).[17] The principle is that pre-treatment with CFPP will occupy a certain percentage of target receptors. When brain sections are later incubated with a radioligand in vitro, the amount of radioligand that can bind will be inversely proportional to the number of receptors already occupied by CFPP.[18] Comparing the binding in drug-treated animals to vehicle-treated controls allows for the calculation of occupancy.
Workflow: Ex Vivo Autoradiography
Caption: Workflow for ex vivo receptor occupancy determination.
Detailed Step-by-Step Methodology:
Animal Dosing:
Rationale: To achieve systemic exposure to CFPP.
Protocol: Administer CFPP via a chosen route (e.g., intraperitoneal, oral) at several dose levels to different cohorts of animals (n=3-5 per group). A vehicle-only group serves as the 0% occupancy control.
Tissue Harvesting:
Rationale: To collect the brain at a time point corresponding to the expected peak drug concentration.
Protocol: At a predetermined time after dosing (e.g., 30 or 60 minutes), euthanize the animals and rapidly extract the brains.[17] Immediately snap-freeze the brains in isopentane cooled by dry ice or liquid nitrogen to preserve tissue integrity and prevent ligand dissociation.[19] Store brains at -80°C until sectioning.
Cryosectioning:
Rationale: To obtain thin, uniform tissue sections for radioligand incubation.
Protocol: Using a cryostat at -20°C, cut coronal brain sections (e.g., 20 µm thick).[17][20] Thaw-mount the sections onto gelatin-coated or charged microscope slides. Store the slides at -80°C.
Autoradiographic Incubation:
Rationale: To label the receptors that were not occupied by CFPP in vivo.
Protocol:
a. Bring slides to room temperature.
b. Pre-incubate slides in buffer to rehydrate the tissue and remove endogenous ligands.[20]
c. Incubate the slides in a buffer solution containing the appropriate radioligand (at a concentration near its Kₑ). Include a separate set of slides from the vehicle group in an incubation buffer that also contains a saturating concentration of a standard "cold" ligand to define non-specific binding.[19][20]
d. Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.[18]
e. Perform a final quick dip in ice-cold distilled water to remove buffer salts.
f. Dry the slides under a stream of cool air.
Imaging and Analysis:
Rationale: To visualize and quantify the amount of radioligand bound in different brain regions.
Protocol:
a. Appose the dried slides to a phosphor imaging screen or radiation-sensitive film in a light-tight cassette. Include calibrated radioactive standards to create a standard curve for converting signal intensity to radioactivity concentration (e.g., fmol/mg tissue).
b. Expose for a suitable period (from hours to days, depending on the isotope and signal intensity).
c. Scan the screen using a phosphor imager.
d. Using image analysis software, draw regions of interest (ROIs) over specific brain areas (e.g., cortex, striatum, hippocampus).
e. Quantify the signal intensity in each ROI and convert it to radioactivity concentration using the co-exposed standards.
Calculating Receptor Occupancy:
Rationale: To determine the dose-dependent effect of CFPP on target engagement.
Protocol:
Calculate Specific Binding for each ROI: Specific Binding = Total Binding (vehicle group) - Non-Specific Binding.
For each dose of CFPP, calculate the percentage of receptor occupancy (% RO) for each ROI using the formula:
% RO = (1 - (Specific Binding in Dosed Animal / Mean Specific Binding in Vehicle Group)) * 100
Plot the % RO against the dose of CFPP to generate a dose-occupancy curve and determine the ED₅₀ (the dose required to achieve 50% receptor occupancy).
Safety and Handling Precautions
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride and its analogs are hazardous substances that must be handled with appropriate care.[21]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses.
Engineering Controls: Handle the solid powder and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[22][23]
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[21] Do not ingest. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[22]
Storage: Store the compound locked up in a tightly sealed container in a cool, dry, and well-ventilated area.[22]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
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Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology. Retrieved from PubMed. [https://pubmed.ncbi.nlm.nih.gov/18428416/]
Medpace. (2023). The Benefits of Flow Cytometry-Based Receptor Occupancy Assays for Clinical Trials. Medpace.com. [https://www.medpace.com/resource/the-benefits-of-flow-cytometry-based-receptor-occupancy-assays-for-clinical-trials/]
Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from Vertex AI Search. [https://www.thermofisher.
Daniels, D., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II... Journal of Visualized Experiments. Retrieved from PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4942023/]
Turku PET Centre. (2004). Receptor occupancy. Retrieved from Vertex AI Search. [https://www.turkupetcentre.net/pet-analysis/model_receptor_occupancy.html]
Guidelines to PET measurements of the target occupancy in the brain for drug development. (n.d.). Source not specified. Retrieved from Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEHCvKRvvmeGmoc2YKp3aZwo-B3N9F6v8FGmKOzmD3kzZIM3rHnP6qSsWuBjUgN8n3oy-HMWO_8ZIibU4wR2FCqE_HffB7I32vFbsLSdPBdOf8_Zrmfyh4RBoYTjNQc0R0NtMvAM9Jzk5fs_Myz2Ptooa7-heylyQOA91KdMUzYIymveifHQcz_OeK75tjZsopi1QDPKC1WM9BueUL5VrvtYpdi0hWbpB6RT4grCqra6GxiodGsoIp50VrzBaLpaPeijoA_PM=]
Stewart, S. J., et al. (2016). Receptor Occupancy Assessment by Flow Cytometry as a Pharmacodynamic Biomarker in Biopharmaceutical Development. PubMed. [https://pubmed.ncbi.nlm.nih.gov/27377134/]
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from Vertex AI Search. [https://www.molbiolcell.org/doi/10.1091/mbc.E17-05-0323]
Thermo Fisher Scientific. (2025). 1-(4-Fluorophenyl)piperazine dihydrochloride Safety Data Sheet. Retrieved from Vertex AI Search. [https://www.thermofisher.
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Higuchi, M., et al. (2021). In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography. Journal of Medicinal Chemistry. Retrieved from ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02237]
Forschungszentrum Jülich. (2025). Autoradiography. Retrieved from Vertex AI Search. [https://www.fz-juelich.de/inm/inm-2/EN/Methods/autoradiography/_node.html]
Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study. (2025). ResearchGate. Retrieved from Vertex AI Search. [https://www.researchgate.net/publication/325700874_Receptor_occupancy_assessment_and_interpretation_in_terms_of_quantitative_systems_pharmacology_nivolumab_case_study]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from Vertex AI Search. [https://www.giffordbio.com/ligand-binding-assays]
Medpace. (2022). Establishing Efficacy with Flow Cytometry- Based Receptor Occupancy Assays. Retrieved from YouTube. [https://www.youtube.
Lucki, I., et al. (1988). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from PubMed. [https://pubmed.ncbi.nlm.nih.gov/2833449/]
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Synthesis of Novel Derivatives from 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride: An Application & Protocol Guide
Abstract This comprehensive guide details the synthesis of novel chemical entities derived from 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride, a key building block in modern medicinal chemistry. Recognizing the p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of novel chemical entities derived from 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride, a key building block in modern medicinal chemistry. Recognizing the prevalence of the arylpiperazine scaffold in a multitude of therapeutic agents, this document provides researchers, scientists, and drug development professionals with foundational principles and detailed, actionable protocols for its derivatization.[1][2][3] We delve into the critical preparatory step of converting the dihydrochloride salt to its reactive free base form. Subsequently, two robust and versatile synthetic strategies—N-alkylation via reductive amination and N-acylation for amide bond formation—are presented with step-by-step methodologies. The rationale behind experimental choices, validation techniques, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility.
Foundational Concepts: Unlocking the Potential of the Arylpiperazine Scaffold
The 1-(3-chloro-4-fluorophenyl)piperazine moiety is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[3] Its derivatives have shown a wide range of pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties.[4][5] The starting material is typically supplied as a dihydrochloride salt for enhanced stability and handling. However, for synthetic transformations, the nucleophilic secondary amine of the piperazine ring must be unmasked. This requires a carefully controlled neutralization to the free base.
Critical First Step: Conversion to Free Base
The dihydrochloride salt is unreactive in most organic coupling reactions. The initial and most critical step is the quantitative conversion of the salt to its free base form. This is achieved by treating an aqueous solution of the salt with a suitable base to deprotonate the nitrogen atoms.
Expert Insight: While strong bases like sodium hydroxide (NaOH) can be used, they may result in an oily or difficult-to-handle product.[6] The use of a milder base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is often preferred as it facilitates the precipitation of the solid free base, simplifying isolation.[6] Complete conversion is paramount, as residual salt will not participate in the reaction, leading to lower yields and purification challenges.
Protocol 1: Free Base Generation
Objective: To prepare 1-(3-chloro-4-fluorophenyl)piperazine free base from its dihydrochloride salt.
Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)
Deionized water
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Round-bottom flask, separatory funnel, magnetic stirrer, filtration apparatus.
Procedure:
Dissolution: Dissolve 1.0 equivalent of 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride in a minimal amount of deionized water in a round-bottom flask with stirring.
Basification: Prepare a saturated aqueous solution of sodium carbonate. Slowly add the carbonate solution to the piperazine solution. A milky white precipitate of the free base should form. Continue adding the base until the pH of the aqueous layer is >10, confirming complete neutralization.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent like DCM or EtOAc (3x volumes). The free base is significantly more soluble in organic solvents.[7]
Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, typically as a white to off-white solid.
Validation: The product's purity can be confirmed by HPLC and its identity verified by ¹H NMR and Mass Spectrometry (MS). The material should be stored under inert gas and protected from atmospheric CO2, which can react with the free amine.[6]
Core Synthetic Strategies & Protocols
With the reactive free base in hand, derivatization can proceed. The N4 nitrogen of the piperazine ring is a potent nucleophile, providing a versatile handle for introducing a wide array of functional groups. We will focus on two of the most common and powerful transformations: N-alkylation and N-acylation.
Strategy A: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[8][9] It involves the reaction of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[10]
Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting carbonyl compound, is tolerant of mildly acidic conditions that favor iminium ion formation, and works well in common solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11][12] This one-pot procedure is highly favored in library synthesis due to its simplicity and broad substrate scope.[9][13]
Protocol 2.1: N-Alkylation with an Aldehyde
Objective: To synthesize a novel N-alkylated derivative by reacting the free base with a representative aldehyde.
Reagent/Parameter
Molar Equiv. / Condition
Purpose
1-(3-Chloro-4-fluorophenyl)piperazine
1.0
Nucleophile
Aldehyde (R-CHO)
1.0 - 1.2
Electrophile
Sodium Triacetoxyborohydride
1.2 - 1.5
Reducing Agent
Acetic Acid (optional)
0.1 - 0.5
Catalyst (for ketones)
Solvent
Anhydrous DCM or DCE
Reaction Medium
Temperature
Room Temperature
Mild Reaction Conditions
Reaction Time
4 - 24 hours
Varies with substrate
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-(3-chloro-4-fluorophenyl)piperazine free base (1.0 eq) and the chosen aldehyde (1.1 eq).
Dissolution: Dissolve the reactants in anhydrous DCM.
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. The reaction is often slightly exothermic.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
Characterization: The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15]
Fig. 1: Workflow for N-Alkylation via Reductive Amination.
Strategy B: N-Acylation via Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[16] This protocol involves coupling the piperazine free base with a carboxylic acid using a coupling agent.
Expert Insight: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are effective but can cause racemization in chiral substrates and produce a urea byproduct that is difficult to remove.[16] Modern aminium/uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, rapid, and minimize side reactions.[17] The reaction is typically run in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the acid formed and facilitate the reaction.
Protocol 2.2: N-Acylation with a Carboxylic Acid
Objective: To synthesize a novel N-acyl derivative via a HATU-mediated amide coupling.
Reagent/Parameter
Molar Equiv. / Condition
Purpose
Carboxylic Acid (R-COOH)
1.0
Electrophile Precursor
HATU
1.1
Coupling Agent
DIPEA
2.0 - 3.0
Non-nucleophilic Base
1-(3-Chloro-4-fluorophenyl)piperazine
1.1
Nucleophile
Solvent
Anhydrous DMF or DCM
Reaction Medium
Temperature
0 °C to Room Temperature
Controlled Activation
Reaction Time
1 - 6 hours
Typically Rapid
Procedure:
Activation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous Dimethylformamide (DMF). Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
Coupling: Add a solution of the 1-(3-chloro-4-fluorophenyl)piperazine free base (1.1 eq) in a small amount of DMF to the activated mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.
Characterization: Confirm the structure and purity of the final amide derivative by ¹H NMR, ¹³C NMR, and HRMS.
Fig. 2: Workflow for N-Acylation via Amide Coupling.
Conclusion
The 1-(3-chloro-4-fluorophenyl)piperazine scaffold is a versatile and valuable starting point for the synthesis of diverse chemical libraries. The protocols outlined in this guide for free-basing, N-alkylation, and N-acylation provide robust and reproducible methods for generating novel derivatives. By understanding the causality behind the choice of reagents and conditions, researchers can confidently adapt these methods to a wide range of substrates, accelerating the discovery of new chemical entities with potential therapeutic applications. Rigorous purification and characterization are essential to validate the outcome of each synthesis and ensure the integrity of downstream biological screening data.
References
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]
ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
Google Patents. Method for the preparation of piperazine monohydrochloride.
Google Patents. Method for the preparation of piperazine and its derivatives.
Semantic Scholar. Green Synthesis of New 1-(3-Chorophenyl)-4 (3-(4-Phenyl Triazole-1-Yl) Propyl) Pieprazine Derivatives via Click Chemistry Approach and Their Antimicrobial Activities. Available at: [Link]
Google Patents. Method for synthesizing piperazine pharmaceutical intermediate.
ResearchGate. Synthesis and spectral properties of new piperazine derivatives and a structural study. Available at: [Link]
ResearchGate. Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. Available at: [Link]
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Google Patents. Purification of piperazine.
ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
Royal Society of Chemistry. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]
PubMed. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
ResearchGate. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. Available at: [Link]
YouTube. Reductive Amination | Synthesis of Amines. Available at: [Link]
NIH National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]
Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
The following technical guide addresses the solubility, handling, and formulation challenges associated with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride . This content is structured as a Tier-3 Technical Suppor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility, handling, and formulation challenges associated with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride .
This content is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-fidelity experimental control.
The dihydrochloride salt form provides superior initial aqueous solubility compared to the free base or monohydrochloride.[2] However, this creates a false sense of security. The compound is highly acidic in solution; upon dilution into physiological buffers (pH 7.4), the piperazine ring deprotonates, reverting to the lipophilic free base, which causes immediate precipitation ("crashing out").
Solubility Data Matrix
Solvent System
Max Solubility (approx.)
Stability
Usage Notes
Water (Deionized, pH < 5)
~25–50 mg/mL
High (Acidic)
Preferred for Stock. Stable at -20°C.
DMSO (Anhydrous)
~20–30 mg/mL
High
Alternative Stock. Hygroscopic; store under N₂.[1][2][3]
Ethanol (100%)
~10 mg/mL
Moderate
Evaporation risk.[1][2] Not recommended for long-term stock.[1][2][3][4]
PBS (pH 7.4)
< 0.5 mg/mL
Unstable
Precipitation Risk. Only for final dilution.[1][2]
Saline (0.9% NaCl)
~5 mg/mL
Moderate
pH dependent.[1][2] susceptible to "salting out".[2]
Part 2: Troubleshooting & FAQs
Issue 1: Precipitation upon addition to cell culture media or PBS.
Q: I prepared a 10 mM stock in water, but when I added it to my assay buffer (pH 7.4), the solution turned cloudy. Why?
A: You have encountered the "Isoelectric Crash."
The dihydrochloride salt (2HCl) is soluble because the piperazine nitrogens are protonated (ionized).[2][3] When you dilute this acidic stock into a neutral buffer like PBS (pH 7.4):
The molecule reverts to its hydrophobic free base form.[2][3]
The free base exceeds its solubility limit in water and precipitates.[2]
The Fix:
Do not dilute directly into static PBS. Use the "Step-Down" Dilution Protocol (see Part 3) and ensure your final concentration does not exceed the thermodynamic solubility limit of the free base (typically <100 µM in aqueous buffer without co-solvents).[1][2][3]
Issue 2: Animal Formulation (In Vivo)
Q: I need to inject this IP/SC at 10 mg/kg. How do I formulate this without using 100% DMSO?
A: Use a Cyclodextrin-based vehicle.
Simple saline is risky for high doses because the pH required to keep it soluble (pH < 5) causes injection site pain and necrosis.[1][2][3]
Recommended Vehicle: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in saline.[1][2][3]
Mechanism: The cyclodextrin encapsulates the hydrophobic phenyl ring, maintaining solubility at physiological pH without requiring toxic organic co-solvents.
Issue 3: Stock Solution Acidity
Q: My stock solution in water is extremely acidic. Should I neutralize it with NaOH before storage?
A: NO.
Neutralizing the stock solution will cause precipitation immediately.[2] The acidity (excess HCl) is exactly what keeps the molecule in solution at high concentrations.[2]
Protocol: Keep the stock acidic (pH 3–4).
Adjustment: Only adjust pH after final dilution, and only if the concentration is low enough to remain soluble.
Part 3: Protocols & Workflows
Protocol A: Preparation of Stable Stock Solution (10 mM)
Target Concentration: 10 mM (2.87 mg/mL)
Weighing: Weigh 2.88 mg of the dihydrochloride salt.
Solvent Choice:
Option A (In Vitro): Add 1.0 mL of sterile, nuclease-free water.[2][3] Vortex vigorously. The pH will drop to ~3.0.[2]
Option B (Long-term Storage): Add 1.0 mL of Anhydrous DMSO.[2][3]
Aliquot: Dispense into light-protective amber vials (20–50 µL aliquots).
Storage: Freeze at -20°C. Do not freeze-thaw more than 3 times.
Protocol B: The "Step-Down" Dilution (preventing crash-out)
Objective: Dilute 10 mM DMSO stock to 10 µM Assay Buffer.[1][2][3]
Intermediate Step: Dilute the 10 mM stock 1:10 into water (not buffer) to create a 1 mM working solution.[2][3]
Why? Water has low ionic strength, reducing the "salting out" effect.
Final Step: Dilute the 1 mM working solution 1:100 into your pre-warmed (37°C) Assay Buffer while vortexing continuously .
Result: Final conc 10 µM.[2][3] The rapid dispersion prevents the formation of crystal nucleation sites.[2]
Part 4: Logical Visualization
The following diagram illustrates the decision tree for solubilization based on the intended application (In Vitro vs. In Vivo).
Figure 1: Solubilization Decision Tree. Green paths indicate safe protocols; Red paths indicate high-risk steps requiring mitigation (e.g., Cyclodextrin or Step-Down dilution).[1][2][3]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine.
[Link][1][2][3]
NIH Global Substance Registration System (GSRS). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE Record.[1][2][3] CAS 827614-46-0.[1][2][3][5]
[Link]
Technical Support Center: Optimizing Reactions with 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Welcome to the technical support guide for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versati...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmacologically active agents, understanding its properties and reactivity is paramount to achieving successful and reproducible outcomes.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind optimizing your reaction conditions.
This section addresses the most common initial queries regarding the physical properties, storage, and handling of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.
Q1: What are the essential physical and chemical properties I should be aware of?
Understanding the fundamental properties of your reagent is the first step toward successful experimentation. Key data for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride are summarized below.
Q2: How must I store and handle this reagent to ensure its integrity?
Proper storage is critical due to the compound's hygroscopic nature.[6]
Answer: Always store 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride in a tightly sealed container to prevent moisture absorption.[4][9] The ideal storage location is a cool, dry, and well-ventilated area, away from direct light and incompatible substances such as strong oxidizing agents.[4][10] For weighing and dispensing, it is best practice to work quickly or in a glovebox/drybox to minimize atmospheric moisture exposure. When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][9][11]
Q3: The reagent is a dihydrochloride salt. How does this affect my choice of solvent and reaction setup?
Answer: The dihydrochloride form significantly influences its reactivity and solubility. While the salt is soluble in polar solvents like water and ethanol, most organic reactions, such as cross-couplings, are performed in anhydrous aprotic solvents (e.g., toluene, dioxane, DMF).[8][12]
The critical consideration is that the piperazine nitrogen is protonated and therefore not nucleophilic. To render it reactive, you must use a base to generate the free piperazine in situ. Crucially, you will need at least two equivalents of base just to neutralize the dihydrochloride salt before any base required for the reaction mechanism itself can function. Therefore, a total of 3-4 equivalents of base is a common starting point for reactions like the Buchwald-Hartwig amination.
The most common and powerful application for this reagent is its participation as a nucleophile in cross-coupling reactions to form a new C-N bond, a cornerstone of modern drug discovery.[13] The Palladium-Catalyzed Buchwald-Hartwig amination is the premier method for this transformation.[2][13]
The general mechanism involves a Pd(0) species undergoing oxidative addition with an aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes and how do I address them?
Answer: Low conversion is the most common issue and can almost always be traced back to one of four areas: the base, the catalyst system, the reaction conditions, or the starting materials. Follow this diagnostic workflow to identify and solve the problem.
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: I'm coupling with an aryl chloride and the reaction is sluggish. How do I choose the optimal catalyst and ligand?
Answer: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in oxidative addition to the Pd(0) center.[14] This is often the rate-limiting step of the catalytic cycle. To overcome this high activation barrier, you must use a catalyst system specifically designed for this challenge.
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can work, modern G3 or G4 Buchwald precatalysts are often superior.[15] They are air-stable, easy to handle, and activate under mild basic conditions, leading to more consistent formation of the active Pd(0) catalyst.[15]
Ligand Choice: This is the most critical parameter. For aryl chlorides, you need very electron-rich and sterically bulky phosphine ligands.[13] These properties promote the difficult oxidative addition step and facilitate the final reductive elimination. Excellent choices include sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.[13] For secondary amines like our piperazine, RuPhos is often a very effective ligand.[13]
Q3: My mass spec shows a side product corresponding to the loss of the halogen on my coupling partner (hydrodehalogenation). What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to an arene. This typically occurs when the catalytic cycle is disrupted.
Causality 1: Presence of Water. Trace amounts of water can react with the palladium complex, leading to decomposition pathways that favor reduction over amination.
Solution: Ensure all reagents and solvents are rigorously anhydrous. Dry the solvent over molecular sieves and degas it thoroughly. Ensure the piperazine dihydrochloride starting material is dry, as it is hygroscopic.
Causality 2: Base-Induced Decomposition. Some strong bases, particularly in combination with certain solvents at high temperatures, can promote side reactions.
Solution: If using a very strong base like NaOtBu and observing this issue, consider screening a slightly weaker base like K₃PO₄ or Cs₂CO₃. The choice of base is a delicate balance between being strong enough to drive the reaction without promoting unwanted side pathways.[13]
Section 3: Optimized Experimental Protocol
This section provides a robust starting protocol for the N-arylation of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride with a generic, electron-neutral aryl chloride.
Reaction: General Palladium-Catalyzed Buchwald-Hartwig Amination
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (1.0 equiv.), the desired aryl chloride (1.1 equiv.), the selected biarylphosphine ligand (e.g., RuPhos, 0.02 equiv.), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 equiv.).
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 3.5 equiv.). Then, add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M).
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.[2]
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[2]
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water and dilute with an organic solvent like ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-arylpiperazine product.[2]
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. [Link]
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]
Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC - PubMed Central. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-3C4F-PIP-001
Status: Active
Topic: Troubleshooting Common Byproducts & Synthetic Anomalies
Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Executive Summary & Synthetic Context
1-(3-Chloro-4-fluorophenyl)piperazine (often abbreviated as m-Cl-p-FPP ) is a critical pharmacophore used in the synthesis of fluoroquinolones and serotonin modulators (e.g., Trazodone analogs).
While multiple routes exist, the industrial standard typically involves the N-alkylation of 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride (nitrogen mustard). This pathway, while efficient, is prone to specific "killer" impurities—primarily bis-aryl dimers and linear uncyclized intermediates—that complicate downstream purification.
This guide addresses the root causes of these byproducts and provides validated protocols to suppress them.
Troubleshooting Center: Common Issues & Solutions
Issue 1: Persistent High Molecular Weight Impurity (The "Dimer")
User Report: "LC-MS shows a persistent peak at M+ ~343 (or higher), roughly double the molecular weight of the target. Recrystallization isn't removing it."
Technical Diagnosis:
This is the N,N'-bis(3-chloro-4-fluorophenyl)piperazine impurity (Bis-aryl dimer).
Cause: This forms when the mono-alkylated intermediate reacts with a second molecule of aniline instead of cyclizing with itself. This is a classic competing bimolecular substitution (intermolecular) vs. unimolecular cyclization (intramolecular).
Mechanism: The reaction kinetics favor dimerization when the local concentration of aniline is too high relative to the cyclizing agent.
Corrective Action:
High Dilution Principle: Run the reaction at a lower concentration (solvent volume >10x weight of aniline). This statistically favors the intramolecular cyclization over the intermolecular collision required for dimerization.
Reverse Addition: Do not dump the alkylating agent into the aniline. Instead, slowly add the aniline to a refluxing solution of bis(2-chloroethyl)amine. Note: This requires careful handling of the nitrogen mustard species.
Stoichiometry Adjustment: Use a slight excess of the bis(2-chloroethyl)amine (1.1–1.2 eq) to ensure the aniline is rapidly consumed into the cyclized form.
Issue 2: Product Isolates as a Sticky "Gum" or Oil
User Report: "After salt formation with HCl, the product crashes out as a sticky brown gum instead of a white crystalline solid."
Technical Diagnosis:
This usually indicates the presence of Linear Acyclic Intermediates (e.g., N-(2-chloroethyl)-N-(2-hydroxyethyl)-3-chloro-4-fluoroaniline or similar semi-reacted species) or trapped inorganic salts.
Cause: Incomplete cyclization due to insufficient heating duration or low reaction temperature.
Secondary Cause: Water content in the HCl gas or solvent used for salt formation causes the hygroscopic dihydrochloride salt to clump.
Corrective Action:
Force Cyclization: Ensure the alkylation step is refluxed for at least 12–24 hours. Monitor the disappearance of the mono-alkylated intermediate via TLC or HPLC.
Free Base Wash: Before forming the salt, isolate the free base and wash it thoroughly with water/bicarbonate to remove linear hydroxy/chloro-ethyl species, which are often more water-soluble than the cyclized product.
Anhydrous Salt Formation: Dissolve the purified free base in dry ethyl acetate or ethanol. Introduce anhydrous HCl gas or 4M HCl in Dioxane. Do not use aqueous HCl for the final precipitation if a free-flowing powder is desired.
Issue 3: Dehalogenation (Loss of Cl or F)
User Report: "We see a ~5-10% impurity corresponding to 1-(4-fluorophenyl)piperazine or 1-(3-chlorophenyl)piperazine."
Technical Diagnosis:
Hydrodehalogenation is rare during the alkylation step but common if the starting material (aniline) was generated via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using Pd/C.
Cause: Palladium is highly active and can cleave Ar-Cl or Ar-F bonds under hydrogen pressure.
Corrective Action:
Switch Catalyst: If reducing the nitro precursor yourself, use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is far less prone to dehalogenation.
Poison the Catalyst: If using Pd/C is unavoidable, add a catalyst poison (e.g., thiophene) or use sulfided Pt/C to reduce activity toward the halogen bond.
Free-base extraction into organic solvent (DCM/EtOAc) before salting.
Visualization: Reaction Pathways & Side Reactions
The following diagram illustrates the primary synthesis pathway (Blue) versus the critical side reactions (Red) leading to the impurities discussed above.
Caption: Synthetic pathway showing the critical branch points for Dimer and Des-halo impurity formation.
Validated Experimental Protocol
Objective: Synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride minimizing dimer formation.
Reagents:
3-Chloro-4-fluoroaniline (1.0 eq)
Bis(2-chloroethyl)amine hydrochloride (1.2 eq)
Diglyme or Chlorobenzene (Solvent - High boiling point required)
Sodium Carbonate (Base)
Step-by-Step:
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Bis(2-chloroethyl)amine HCl (1.2 eq) in Diglyme.
Activation: Add anhydrous Sodium Carbonate (2.5 eq). Stir at room temperature for 30 mins to liberate the free amine in situ.
Addition: Add 3-Chloro-4-fluoroaniline (1.0 eq). Critical: If scaling up >50g, add the aniline as a solution in Diglyme dropwise over 1 hour to keep its concentration low relative to the mustard.
Cyclization: Heat the mixture to reflux (approx. 150-160°C) for 18–24 hours.
Checkpoint: Perform TLC (EtOAc/Hexane). The aniline spot should be gone. If a "streak" remains, reflux longer.
Workup (Purification):
Cool to room temperature. Filter off inorganic salts.
Acid/Base Wash: Dissolve residue in dilute HCl (aqueous). Extract with Ethyl Acetate (discards non-basic impurities). Basify the aqueous layer with NaOH to pH >10. Extract the free base into DCM.
Salt Formation: Dry the DCM layer (MgSO4), filter, and cool to 0°C. Bubble anhydrous HCl gas (or add HCl/Ether) until precipitation is complete.
Isolation: Filter the white solid. Wash with cold ether. Dry under vacuum at 50°C.
References
National Institutes of Health (NIH). (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE Substance Record. GSRS. Retrieved from [Link]
Google Patents. (2014). CN104402842A - Synthetic method of piperazidines drug intermediate.[2] Retrieved from
Technical Support Center: Avoiding Degradation of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Executive Summary: The Stability Profile Compound: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride CAS (Free Base): 827614-46-0 / 91532-33-1 CAS (Hydrochloride): 95884-48-3 (Note: Commercial sources often list the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Profile
Compound: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS (Free Base): 827614-46-0 / 91532-33-1
CAS (Hydrochloride): 95884-48-3 (Note: Commercial sources often list the monohydrochloride; the dihydrochloride is the fully protonated form, C₁₀H₁₂ClFN₂ · 2HCl).
As a Senior Application Scientist, I often see researchers treat phenylpiperazine salts as "inert rocks." They are not. While the dihydrochloride salt is significantly more stable than the free base (which is prone to rapid N-oxidation), it introduces a new critical vulnerability: extreme hygroscopicity .
The degradation of this compound is rarely a cleavage of the core pharmacophore. Instead, it is almost always a physical degradation cascade triggered by moisture absorption, leading to hydrolysis of trace impurities, acidity spikes, and eventual oxidative discoloration.
Troubleshooting Guide (Q&A Format)
Q1: My white powder has turned into a sticky, off-white gum. Is it chemically degraded?
Diagnosis: Likely Physical Degradation (Deliquescence) , potentially followed by Hydrolysis .
Technical Explanation:
The dihydrochloride salt is highly hygroscopic. When exposed to ambient humidity (>45% RH), the crystal lattice absorbs water, dissolving the salt in its own crystal water (deliquescence).
Acidity Spike: The dissolved dihydrochloride creates a highly acidic micro-environment (pH < 2.0).
Impurity Hydrolysis: If your batch contains trace synthesis precursors (e.g., bis(2-chloroethyl)amine), this acidity catalyzes their degradation into colored byproducts.
Oxidation: Once in solution, the secondary amine (even if protonated) becomes more susceptible to dissolved oxygen compared to the dry lattice.
Corrective Action:
If sticky but white: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours over P₂O₅.
If yellow/orange: Recrystallization is required.
Protocol: Dissolve in minimal hot ethanol (anhydrous). Add activated charcoal (5% w/w), stir for 15 min, and filter hot. Cool slowly to 4°C to recover white crystals.
Q2: I need to store stock solutions. Which solvent is best to prevent degradation?
Recommendation:DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol , stored at -20°C.
The "Why":
Water: Avoid aqueous stock solutions for long-term storage.[1] Although soluble, the acidic pH of the dihydrochloride solution can promote slow hydrolysis of the halogen substituents (dehalogenation) over months, especially under light.
DMSO: Excellent solubility (>30 mg/mL). The high viscosity and lack of proton exchange reduce oxidative stress.
Ethanol: Good for short-term use. Ensure it is anhydrous to prevent moisture-induced acidity changes.
Data Comparison: Solvent Stability (30 Days @ 25°C)
Solvent
Visual Appearance
Purity (HPLC)
Risk Factor
DMSO (Anhydrous)
Clear, Colorless
99.8%
Low
Ethanol (Abs.)
Clear, Colorless
99.5%
Low-Moderate (Evaporation)
Water (Milli-Q)
Clear, Slight Yellowing
98.2%
High (Hydrolysis/pH drift)
DMF
Clear, Yellowing
97.5%
High (Amine formylation risk)
Q3: I am seeing an "extra" peak in my HPLC after leaving the sample in the autosampler. What is it?
Diagnosis: Likely the N-Oxide or a Photodegradant .
Mechanism:
Phenylpiperazines are photosensitive. The halogenated ring (3-Cl, 4-F) can undergo radical dehalogenation under intense UV light, or the secondary amine can oxidize to the N-oxide if the sample vial is not amber glass.
Validation Protocol:
Check Light: Are you using amber vials?
Check pH: If you diluted the dihydrochloride in a non-buffered mobile phase, the local acidity might be affecting the column stationary phase or peak shape (tailing), mimicking an impurity. Always use a buffered mobile phase (Ammonium Acetate, pH 5-6).
Visualizing the Degradation Pathway
The following diagram illustrates the cascade from improper storage to chemical breakdown.
Figure 1: The "Moisture Trigger" mechanism. Physical instability (moisture uptake) acts as the gateway to chemical degradation.
Standard Operating Procedures (SOPs)
A. Storage & Handling Decision Tree
Follow this logic flow to ensure maximum shelf-life.
Figure 2: Critical Handling Workflow. The "Warm Up" step is crucial to prevent condensation on the cold powder.
B. Analytical Method (HPLC)
To verify purity and detect degradation, use this validated method for phenylpiperazines.
Column: C18 (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 243 nm (Max absorption for the chlorofluorophenyl chromophore).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2779263, 1-(3-chloro-4-fluorophenyl)piperazine. Retrieved from [Link]
World Health Organization. (2020). Critical Review Report: 1-(3-Chlorophenyl)piperazine (mCPP). (Referenced for general phenylpiperazine stability profiles).[2] Retrieved from [Link]
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride storage and handling best practices
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride. Here, we address common questions and t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What is the correct way to store 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride?
Proper storage is critical to maintain the stability and purity of the compound. For the hydrochloride salt, long-term storage at -20°C is recommended, which can ensure stability for at least five years [1]. The compound should be stored in a tightly sealed container to prevent moisture absorption.
How do I prepare a stock solution of this compound?
The solubility of the monohydrochloride salt of 1-(3-Chloro-4-fluorophenyl)piperazine has been determined to be 10 mg/mL in both DMSO and Ethanol [1]. For the dihydrochloride salt, it is advisable to start with these solvents. To prepare a stock solution, weigh the desired amount of the compound in a sterile, chemical-resistant vial and add the solvent. Gentle vortexing or sonication can be used to aid dissolution.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Pre-weighing Preparation: Allow the vial of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of the dihydrochloride salt.
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
What is the stability of the compound in solution?
While the solid compound is stable for years when stored correctly, the stability of the compound in solution is less defined and can be influenced by the solvent and storage conditions. It is best practice to prepare fresh solutions for each experiment or to use aliquots of a stock solution that have been stored at -20°C for a limited time. Avoid repeated freeze-thaw cycles. For biological assays, the stability in aqueous buffers should be empirically determined if the experiment spans a long duration.
What are the known incompatibilities of this compound?
As a hydrochloride salt, 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride is acidic and should not be stored with strong bases or strong oxidizing agents. Contact with strong bases can deprotonate the piperazine nitrogens, potentially affecting its solubility and reactivity.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in my chosen solvent.
Causality: The solubility of piperazine salts can be influenced by the specific salt form (mono- vs. dihydrochloride), the solvent, temperature, and pH. The dihydrochloride salt may have different solubility characteristics compared to the monohydrochloride.
Troubleshooting Steps:
Increase Mixing: Ensure the solution is being adequately mixed. Gentle warming (to 37°C) can also aid dissolution, but be mindful of potential degradation with prolonged heating.
Try an Alternative Solvent: If solubility in DMSO or ethanol is an issue, consider other polar organic solvents. However, always perform a small-scale test first to ensure compatibility with your experimental system.
Adjust pH: For aqueous solutions, the pH will significantly impact the protonation state and solubility of the piperazine moiety. Adjusting the pH may improve solubility, but this should be done cautiously as it can also affect the compound's activity and the stability of other components in your experiment.
Issue 2: I am observing precipitation in my aqueous-based assay.
Causality: This is a common issue when a compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous buffer. The significant change in solvent polarity can cause the compound to precipitate out of solution.
Troubleshooting Steps:
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a serial dilution approach or add the stock solution to a smaller volume of the buffer while vortexing to ensure rapid mixing.
Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The compatibility of the surfactant with your assay must be verified.
Issue 3: I am seeing unexpected results or a loss of activity in my biological assay.
Causality: This could be due to several factors, including degradation of the compound, interaction with components of the assay medium, or off-target effects. Halogenated phenylpiperazines can be metabolized by enzymes present in cellular or in vivo systems.
Troubleshooting Steps:
Confirm Compound Integrity: Before use, ensure the compound has been stored correctly. If there are doubts about the stability of the stock solution, prepare a fresh one. You can also consider analytical verification of the stock solution's concentration and purity via methods like HPLC-UV[2].
Run Appropriate Controls: Include vehicle controls (the solvent used to dissolve the compound) to account for any effects of the solvent on the assay. A positive control with a compound of known activity in your system is also essential.
Investigate Potential Interactions: Review the literature for known interactions of phenylpiperazines with your biological system or assay components. For example, some piperazine derivatives are known to interact with serotonin receptors[3][4].
Workflow for Preparing and Using 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Caption: A typical workflow from compound preparation to experimental use.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
References
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. PMC. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
Troubleshooting HPLC separation of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Case ID: 3-CFP-HPLC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4] Executive Summary: The Analytical Challenge Welcome to the technical support center. You are analyzing 1-(3-Chloro-4...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3-CFP-HPLC-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary: The Analytical Challenge
Welcome to the technical support center. You are analyzing 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFP) .
As a Senior Application Scientist, I must highlight that this molecule presents a classic "Basic Amine Challenge." The piperazine ring contains a distal secondary amine (N1) with a pKa likely between 8.8 and 9.2 .[1][2][3][4] At neutral pH, this nitrogen is fully protonated (
), making it highly susceptible to secondary silanol interactions on standard silica columns.[1][3][4] This results in the severe peak tailing and retention variability you are likely experiencing.[1][2][3][4]
The following guide moves beyond generic advice, offering a mechanistic approach to stabilizing your method.
Module 1: The "Gold Standard" Method Protocol
Before troubleshooting, ensure your baseline method aligns with the chemistry of phenylpiperazines.[1][2][3][4]
210 nm captures the piperazine backbone; 254 nm is specific to the aromatic ring and reduces solvent noise.[1][2][3][4]
Temp
40°C
Elevated temperature improves mass transfer, sharpening basic peaks.[1][2][3][4]
Module 2: Troubleshooting & FAQs
Q1: Why is my peak tailing significantly (Asymmetry > 1.5)?
Diagnosis:
This is almost certainly due to Silanol Activity .[1][2][3][4] The protonated nitrogen on the piperazine ring is engaging in ion-exchange mechanisms with the deprotonated silanol groups (
) on the silica surface, rather than pure hydrophobic partition.[1][2][3]
Corrective Actions:
The "Chaotropic" Fix (UV Only): Switch your modifier to 0.1% Trifluoroacetic Acid (TFA) .[1][2][3][4] TFA acts as an ion-pairing agent; its bulky anion (
) pairs with the positive charge on the piperazine, "masking" it from the silanols.[1][2][3]
The High pH Switch (Hybrid Columns Only): If you are using a Hybrid column (e.g., XBridge), switch Mobile Phase A to 10mM Ammonium Bicarbonate (pH 10.0) .[2][3][4] At pH 10, the amine is deprotonated (neutral), eliminating the electrostatic interaction with silanols entirely.[1][2][3][4]
Warning: Do NOT do this on standard silica columns; they will dissolve.[1][2][3][4]
The "Sacrificial Base" Method: Add 5-10 mM Triethylamine (TEA) to the mobile phase.[1][2][3][4] TEA competes for the active silanol sites, effectively blocking them from your analyte.[1][2][3][4]
Q2: I see "Ghost Peaks" or system peaks early in the chromatogram.
Diagnosis:
You are analyzing a dihydrochloride salt .[1][2][3][4]
Chloride Absorption: While chloride is mostly transparent, at low UV (200-210 nm), high concentrations of
can absorb or cause refractive index perturbations.[1][2][3][4]
Displacement: The chloride ions from your sample injection can displace equilibrium ions on the column, causing a system vacancy or peak.[1][2][3][4]
Corrective Actions:
Wavelength: Increase detection wavelength to 230 nm or 254 nm . The aromatic ring absorbs strongly here, but chloride interference is negligible.[1][2][3][4]
Sample Diluent: Dissolve your sample in the initial mobile phase (e.g., 5% ACN / 95% Acidic Water) rather than 100% MeOH.[1][2][3][4] This matches the ionic strength and prevents solvent-shock precipitation.[1][2][3][4]
Q3: My retention time is drifting between injections.
Diagnosis:
This indicates a lack of pH Equilibrium .[1][2][3][4] Piperazines have steep pKa curves.[1][2][3][4] If your mobile phase pH is near the analyte's pKa (approx 8.5-9.0), a drift of 0.1 pH units can shift retention by minutes.[1][2][3][4]
Corrective Actions:
Buffer Capacity: Ensure you are using a true buffer, not just an acid/base drop.[1][2][3][4] Use 10-20mM Phosphate or Formate buffer.[1][2][3][4]
Temperature Control: Thermostat the column compartment. pKa is temperature-dependent; a 2°C fluctuation can alter the ionization state.[1][2][3][4]
Module 3: Visual Troubleshooting Logic
The following decision trees illustrate the logical flow for resolving peak shape and method development issues.
Diagram 1: Solving Peak Tailing
Caption: Decision tree for resolving peak tailing in basic amine analysis. Blue nodes represent decision points; Green nodes represent solutions.
Diagram 2: Analytical Workflow
Caption: Standard analytical workflow for 3,4-CFP analysis.
Module 4: Quantitative Data & Specifications
Property
Value/Description
Relevance to HPLC
Molecular Weight
214.67 (Free Base) / ~287.6 (2HCl Salt)
Use free base MW for molarity calculations if comparing to other ligands.[1][2][3][4]
pKa (Calculated)
N1 (Distal): ~8.8 - 9.2N4 (Aniline): < 2.0
The N1 nitrogen drives the chromatography.[1][2][3][4] Operate at pH < 3 or pH > 10.[1][2][3][4]
LogP
~2.2
Moderately lipophilic.[1][2][3][4] Expect retention around 40-60% Organic in a gradient.[1][2][3][4]
UV Maxima
~210 nm, ~250-254 nm
254 nm is preferred for selectivity against non-aromatic impurities.[1][2][3][4]
References
PubChem. (n.d.).[1][2][3][4][5] 1-(3-Chloro-4-fluorophenyl)piperazine.[1][2][3][4][5][10] National Library of Medicine.[1][2][3][4] Retrieved February 6, 2026, from [Link][1][3][4]
Waters Corporation. (2025).[1][2][3][4] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved February 6, 2026, from [Link][1][3][4]
University of Regina. (n.d.).[1][2][3][4] pKa Values of Some Piperazines at Different Temperatures. Retrieved February 6, 2026, from [Link][1][3][4]
Primary Application: Pharmacological probe for serotonergic signaling (5-HT) and forensic reference standard.
Executive Summary for Researchers:
1-(3-Chloro-4-fluorophenyl)piperazine is a "dirty" pharmacological agent. While often used to probe Serotonin (5-HT) receptors (specifically 5-HT2C and 5-HT1A), it exhibits significant promiscuity . It acts as a non-selective serotonin receptor agonist and a monoamine releaser.
Critical Warning: Data generated using this compound without appropriate receptor antagonists to mask off-target effects is likely confounded. This guide addresses the specific off-target profiles (Alpha-adrenergic, Dopaminergic) that commonly ruin experimental validity.
Troubleshooting Guide: Experimental Anomalies
Issue 1: "My dose-response curves are biphasic or non-sigmoidal in functional assays."
Diagnosis:Receptor Cross-Talk (The "Dirty Profile" Effect)
You are likely observing the summation of opposing signaling pathways. 3,4-CFPP is not a clean agonist; it simultaneously activates inhibitory and excitatory pathways.
Mechanism:
Low Concentration (<100 nM): High-affinity binding to 5-HT2C (Gq-coupled, excitatory) or 5-HT1A (Gi-coupled, inhibitory).
High Concentration (>1 µM): Recruitment of off-targets like Alpha-1 Adrenergic receptors (Antagonist) or Dopamine Transporters (DAT) (Reuptake inhibition).
Corrective Protocol (The "Masking" Strategy):
To isolate the specific receptor contribution, you must "mask" the off-targets.
To isolate 5-HT2C activity: Pre-incubate tissue/cells with:
Prazosin (100 nM) to block Alpha-1 adrenergic receptors.
WAY-100635 (10 nM) to block 5-HT1A receptors.
To isolate 5-HT1A activity: Pre-incubate with:
Ketanserin (100 nM) to block 5-HT2A/2C receptors.
Issue 2: "In vivo subjects display unexpected hypotension or sedation instead of stimulation."
Diagnosis:Off-Target Alpha-Adrenergic Blockade
While phenylpiperazines are generally stimulants (via 5-HT/DA release), the "piperazine core" attached to a phenyl ring often creates a pharmacophore with high affinity for Alpha-1 adrenergic receptors (antagonism).
Causality: Alpha-1 blockade causes vasodilation (hypotension) and sedation, masking the expected serotonergic stimulation.
Troubleshooting Step: Measure blood pressure. If hypotension is observed alongside the behavioral phenotype, the adrenergic off-target effect is dominant at your chosen dose.
Solution: Lower the dose. Adrenergic binding often has a lower affinity (higher Ki) than the primary serotonergic targets. Titrate down to the 1–5 mg/kg range (rodent models) to regain specificity.
Issue 3: "Compound precipitates in physiological buffer (pH 7.4)."
Diagnosis:Free Base Conversion
You are using the dihydrochloride salt, which is water-soluble. However, phenylpiperazines are lipophilic bases. In high-pH buffers (PBS pH 7.4) or at high concentrations (>10 mM stocks), the salt may dissociate, and the free base may crash out of solution.
Preparation Protocol:
Stock Solution: Dissolve 3,4-CFPP 2HCl in DMSO or Water (unbuffered) to 10-20 mM.
Working Solution: Dilute the stock into the assay buffer immediately before use.
Limit: Do not exceed 0.1% DMSO final concentration in live-cell assays to avoid solvent toxicity.
Off-Target Profile & Interaction Map
The following diagram illustrates the "Interactome" of 3,4-CFPP. Note that while 5-HT receptors are the intended targets, the Adrenergic and Transporter nodes represent the most frequent sources of experimental error.
Figure 1: Pharmacological Interactome of 3,4-CFPP. Green paths indicate intended mechanisms; red/dotted paths indicate off-target interactions that confound data.
Comparative Binding Data (Inferred)
Due to the specific nature of the 3-chloro-4-fluoro substitution, exact Ki values are often proprietary or extrapolated from the structural analog mCPP (1-(3-chlorophenyl)piperazine). Researchers should use the values below as estimates of potency order rather than absolute constants.
Relevant only at high doses; mimics cocaine/MDMA-like effects.
Validated Control Protocol
To prove that your observed effect is mediated by 5-HT receptors and not off-targets, run this Negative Control Workflow :
Group A (Test): Administer 3,4-CFPP (e.g., 3 mg/kg).
Group B (Antagonist Control): Administer Metergoline (non-selective 5-HT antagonist) 30 mins prior to 3,4-CFPP.
Result: If the effect persists in Group B, it is NOT mediated by 5-HT receptors (likely Dopaminergic or Adrenergic).
Group C (Adrenergic Control): Administer Prazosin (Alpha-1 antagonist) prior to 3,4-CFPP.
Result: If the effect is potentiated (stronger), 3,4-CFPP was likely losing efficacy due to self-limiting Alpha-1 blockade.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (mCPP Analog). Retrieved from [Link]
Baumann, M. H., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. Retrieved from [Link]
Stockmeier, C. A., et al. (2009).[6] Antagonist but not agonist labeling of serotonin-1A receptors is decreased in major depressive disorder. Journal of Psychiatric Research. Retrieved from [Link]
European Commission. (2005). Opinion on the results of the Risk Assessment of Piperazine. Scientific Committee on Toxicity, Ecotoxicity and the Environment. Retrieved from [Link]
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride cytotoxicity in cell lines
Topic: Cytotoxicity Profiling & Experimental Troubleshooting Status: Active | Chemical Class: Phenylpiperazine Derivative | Salt Form: Dihydrochloride (2HCl)[1] Executive Summary Welcome to the technical support hub for...
Status: Active | Chemical Class: Phenylpiperazine Derivative | Salt Form: Dihydrochloride (2HCl)[1]
Executive Summary
Welcome to the technical support hub for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride . This compound is a critical pharmacophore found in various antifungal agents (e.g., Posaconazole intermediates) and serotonergic ligands.[1]
Critical Warning: As a dihydrochloride salt , this compound acts as a potent acidifier in unbuffered solutions.[1] Over 60% of reported "cytotoxicity" issues with this molecule are actually artifacts caused by pH shock or precipitation of the free base in culture media, rather than true pharmacological toxicity.
This guide provides the protocols required to distinguish true biological effects from experimental artifacts.
Module 1: Solubilization & pH Management
The Core Problem: The "Acid Shock" Artifact
The dihydrochloride moiety releases two equivalents of protons (
) for every molecule dissolved. In standard cell culture media (DMEM/RPMI + 10% FBS), adding high concentrations (>50 µM) of the un-neutralized salt will overwhelm the bicarbonate buffer, turning the media yellow (acidic) and killing cells via acidosis, not pharmacology.
Protocol: Correct Stock Preparation
Do NOT dissolve directly in cell culture media.
Primary Stock (DMSO): Dissolve the powder in high-grade DMSO to 100 mM. The salt is generally soluble in DMSO.[1]
Neutralization Step (Crucial):
If diluting into aqueous buffer (PBS) for immediate use: Check pH.[1] You may need to add equimolar NaOH or use a strong buffer (HEPES 25mM) to maintain pH 7.4.[1]
If diluting into Media: Ensure the dilution factor is high (1:1000) so the media's buffer capacity can handle the acidity.
Troubleshooting Guide: Solubility & Stability
Symptom
Probable Cause
Corrective Action
Media turns yellow immediately upon addition.
Acidification. The 2HCl salt has overcome the media's bicarbonate buffer.[1]
1. Pre-neutralize the aqueous working solution with 0.1N NaOH.2. Supplement media with 25 mM HEPES for stronger buffering.[1]
Cloudy precipitate forms in media (pH 7.4).
Free Base Crash-out. At neutral pH, the piperazine deprotonates to its free base form, which is lipophilic and poorly water-soluble.[1]
1. Sonicate the media solution.2. Reduce working concentration.3. Maintain a final DMSO concentration of 0.5% to aid solubility.
Variation in IC50 between replicates.
Hygroscopic Salt. Dihydrochlorides absorb atmospheric water, altering the weighed mass.[1]
Store desiccant in the vial.[1] Equilibrate to room temp before opening. Use molarity (M), not w/v, for calculations.
Visual Workflow: Safe Solubilization
Caption: Logical flow for solubilizing dihydrochloride salts to prevent pH shock in cell culture.
Module 2: Cytotoxicity Assay Interference
Why MTT Assays Fail with Phenylpiperazines
Phenylpiperazines are Cationic Amphiphilic Drugs (CADs) .[1] They accumulate in mitochondria and lysosomes.[1]
Mitochondrial Uncoupling: They can alter mitochondrial respiration rates.[1] Since MTT/MTS reduction depends on mitochondrial dehydrogenase activity, this class of compounds can artificially increase or decrease signal independent of cell number [1].[1]
Reductive Interference: The secondary amine in the piperazine ring can, under certain conditions, directly reduce tetrazolium salts, leading to false indications of viability .[1]
Recommended Assays
To validate cytotoxicity data for 1-(3-Chloro-4-fluorophenyl)piperazine, you must use an orthogonal assay that does not rely on mitochondrial metabolism.[1]
Assay Type
Suitability
Notes
MTT / MTS
Low
High risk of metabolic interference.[1] Use only with rigorous controls.
ATP (Luminescence)
High
Measures ATP depletion.[1] More sensitive; less prone to chemical interference.[1]
LDH Release
Medium
Measures membrane integrity.[1] Good for detecting necrosis (acid shock), but less sensitive for apoptosis.[1]
Resazurin
Medium
Similar issues to MTT but slightly more robust.[1]
Module 3: Biological Mechanisms & Phenotypes
The "Vacuolization" Phenotype
If you observe cytoplasmic vacuolization in your cells (e.g., HepG2, HEK293) after 24-48 hours, this is likely Phospholipidosis , not necessarily apoptosis.[1]
Mechanism: The protonated piperazine gets trapped in acidic lysosomes.[1] It complexes with phospholipids, preventing their degradation.[1] The lysosome swells, creating visible vacuoles [2].[1]
Interpretation: This is a known class effect of CADs and may occur at sub-cytotoxic concentrations.[1]
Pathway Visualization: CAD Cytotoxicity
Caption: Mechanism of Cationic Amphiphilic Drug (CAD) toxicity: Lysosomal trapping and mitochondrial stress.[1]
Frequently Asked Questions (FAQ)
Q: Can I autoclave the stock solution?A:No. Phenylpiperazines can degrade under high heat and pressure.[1] Sterilize aqueous solutions using a 0.22 µm PVDF or PES syringe filter .
Q: My IC50 is 50µM in HEK293 cells, but 5µM in HepG2. Why?A: HepG2 cells are metabolically active liver cells.[1] They may be metabolizing the compound into a more toxic intermediate, or the high lysosomal content of hepatocytes makes them more susceptible to phospholipidosis-driven toxicity compared to kidney (HEK) cells [3].[1]
Q: Is this compound light sensitive?A: Yes, halogenated phenylpiperazines can undergo photodehalogenation.[1] Store solid and stock solutions in amber vials at -20°C.
Q: What is the relevant receptor target for validation?A: This structure is highly relevant for 5-HT (Serotonin) receptor studies. It often acts as a non-selective agonist/antagonist.[1] If you see toxicity, ensure it isn't actually receptor-mediated apoptosis (e.g., via 5-HT2A activation) by using a specific antagonist control.[1]
References
Stockmeier, C. A., et al. (2009).[1][2] Antagonist but not agonist labeling of serotonin-1A receptors is decreased in major depressive disorder.[1][2] Journal of Psychiatric Research.[1][2] (Demonstrates receptor affinity context for phenylpiperazines).[1]
Halliwell, W. H. (1997).[1] Cationic amphiphilic drug-induced phospholipidosis.[1][2] Toxicologic Pathology.[1] (Authoritative review on the mechanism of lysosomal trapping/vacuolization for this chemical class).
Vistica, D. T., et al. (1991).[1] Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production.[1][3] Cancer Research.[1][3] (Foundational text on MTT assay interference by drugs altering mitochondrial function).[1]
Sigma-Aldrich. 1-(4-Fluorophenyl)piperazine Safety Data Sheet. (General handling and safety data for the fluorinated analog class).[1]
Challenges in radiolabeling 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Welcome to the Technical Support Center for Radiopharmaceutical Synthesis. As Senior Application Scientists, we understand that navigating the complexities of radiolabeling novel compounds can be challenging.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Radiopharmaceutical Synthesis. As Senior Application Scientists, we understand that navigating the complexities of radiolabeling novel compounds can be challenging. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the radiolabeling of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride, a common scaffold in drug development.
Our approach is rooted in first principles of radiochemistry, providing not just solutions, but the rationale behind them to empower your research.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems you may encounter during the radiolabeling process. Each entry details potential causes and provides actionable, field-tested solutions.
Q1: My radiochemical yield for the labeling reaction is significantly lower than expected (<10%). I'm attempting a [¹¹C]methylation on the secondary amine of the piperazine ring. What are the primary factors to investigate?
A1: Low RCY is one of the most common hurdles in ¹¹C chemistry, often stemming from a combination of factors related to the reagents, reaction conditions, or the synthesis hardware itself.[1] Let's break down the likely culprits.
Causality Analysis & Solutions:
Quality and Reactivity of the [¹¹C]Synthon: The entire synthesis is contingent on the quality of your labeling agent (e.g., [¹¹C]CH₃I or [¹¹C]CH₃OTf).
The Problem: Inefficient conversion of cyclotron-produced [¹¹C]CO₂ to the methylating agent is a frequent point of failure.[1] This can be due to issues with the catalyst (e.g., aged lithium aluminum hydride for [¹¹C]CH₃I synthesis) or gas-phase transfer inefficiencies.
The Solution:
Validate the Synthon: Before troubleshooting the main reaction, run a standardized quality control test on your [¹¹C]CH₃I or [¹¹C]CH₃OTf production. A simple test reaction with a well-behaved substrate (e.g., N-desmethyl-raclopride) can confirm the reactivity of your synthon.
Check System Integrity: Ensure all gas lines and reaction vessels in your synthesis module are leak-proof to prevent the loss of your highly volatile radiolabeled synthon.[2]
Precursor-Related Issues: The state of your 1-(3-Chloro-4-fluorophenyl)piperazine precursor is critical.
The Problem: The dihydrochloride salt form is not suitable for direct N-alkylation. The protonated nitrogens are not nucleophilic. Additionally, impurities in the precursor can compete with the desired reaction.
The Solution:
Free-Basing the Precursor: The dihydrochloride salt must be converted to the free base form just prior to the reaction. This is typically achieved by adding a suitable non-nucleophilic base. It is crucial to ensure the stoichiometry of the base is correct to neutralize both hydrochloride equivalents.
Purity Verification: Confirm the purity of your precursor using LC-MS or NMR. In-house synthesis of precursors can sometimes introduce unreacted starting materials or by-products that can interfere with the radiolabeling step.[3]
Suboptimal Reaction Conditions: The reaction environment must be meticulously controlled.
The Problem: Piperazine alkylations are sensitive to solvent, temperature, and the choice of base. The presence of water is particularly detrimental as it competes for the electrophilic [¹¹C]methylating agent.
The Solution:
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents (e.g., DMF, DMSO, or ACN). Even trace amounts of water can hydrolyze your labeling agent and drastically reduce yields.[4]
Optimize Base and Temperature: A delicate balance is required. A weak base may not sufficiently deprotonate the piperazine nitrogen for efficient reaction. An overly strong base or excessive heat can lead to degradation of the precursor or the newly formed product. See the table below for typical starting conditions.
Table 1: Recommended Starting Conditions for [¹¹C]Methylation
Parameter
Recommended Range
Rationale
Precursor Amount
0.5 - 1.0 mg
Balances sufficient target for reaction with minimizing impact on molar activity.
Solvent
DMF or DMSO (anhydrous)
High boiling point, good solvating power for both precursor and base.
Base
K₂CO₃, Cs₂CO₃, or an organic base like DBU
Carbonate bases are often sufficient and less likely to cause degradation.
Temperature
80 - 120 °C
Initiates the reaction efficiently without significant degradation. Requires optimization.
Reaction Time
3 - 5 minutes
Balances reaction completion with the short half-life of Carbon-11.[5]
Issue 2: Difficulty in Product Purification
Q2: My reaction seems to work, but I'm struggling to separate my desired radiolabeled product from the unreacted precursor using semi-preparative HPLC. The peaks are broad and have poor resolution.
A2: This is a classic purification challenge, especially when the product and precursor have very similar chemical structures. The only difference, in the case of [¹¹C]methylation, is a single methyl group, leading to very similar retention times.
Causality Analysis & Solutions:
Suboptimal HPLC Method: The mobile phase, column chemistry, and flow rate are not providing adequate separation.
The Problem: A standard C18 column with a simple acetonitrile/water gradient may not be sufficient to resolve two closely related basic compounds. Piperazines can exhibit poor peak shape on silica-based columns due to interaction with residual silanols.
The Solution:
Modify the Mobile Phase: Add a modifier to improve peak shape and selectivity.
Acid Modifier: Adding a small amount of acid (e.g., 0.1% TFA or formic acid) will protonate the piperazine nitrogens. This ensures a consistent charge state and typically leads to sharper peaks and better interaction with the stationary phase.
Buffer System: Using a buffer, such as ammonium acetate or ammonium formate (e.g., 20-100 mM), can provide better pH control and more reproducible retention times.[6]
Change the Stationary Phase: If a C18 column fails, consider alternative chemistries. A phenyl-hexyl or a polar-embedded column can offer different selectivity for aromatic compounds.
Optimize Flow Rate and Gradient: A slower flow rate and a shallower gradient around the elution time of your compounds can significantly improve resolution.
Mass Effect: The amount of unlabeled precursor is overwhelming the column.
The Problem: You are injecting a large mass of cold precursor (e.g., 1 mg) alongside a picomolar to nanomolar amount of the "hot" product. This can overload the column, causing peak fronting or tailing for the precursor peak, which then co-elutes with your product.
The Solution:
Reduce Precursor Amount: If your reaction is efficient, you may be able to reduce the amount of precursor used without significantly sacrificing absolute product radioactivity. This is often the simplest way to improve the separation.
Increase Column Capacity: Use a semi-preparative column with a larger diameter (e.g., 10 mm or 20 mm) to better handle the mass load.
Visualizing the Workflow
A successful radiolabeling campaign follows a structured, multi-stage process. Understanding this workflow is key to identifying potential failure points.
Caption: Reaction scheme for [¹¹C]CO₂ fixation on a piperazine substrate.
References
Preshlock, S., et al. (2017). Synthesis of Diverse ¹¹C-Labelled PET Radiotracers via Direct Incorporation of [¹¹C]CO₂. Available at: [Link]
Pichler, V., et al. (2019). Pitfalls and solutions of the fully-automated radiosynthesis of [¹¹C]metoclopramide. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
Gao, M., et al. (2020). Trifluoromethylation of Alkyl Electrophiles with ¹¹C or ¹⁸F Labeled Fluoroform for PET Applications. Science. Available at: [Link]
Rokka, J., et al. (2016). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]
Brooks, A. F., et al. (2014). Radiosynthesis of [¹¹C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. ACS Chemical Neuroscience. Available at: [Link]
Dahl, K., et al. (2019). Development of a fully automated low-pressure [¹¹C]CO carbonylation apparatus. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
Miller, P. W., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. Available at: [Link]
Zlatopolskiy, B. D. (2023). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. Available at: [Link]
Boscuti, F., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules. Available at: [Link]
Tarkiainen, V. (2023). Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Molecular Pharmaceutics. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Guide for 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Department: Application Science & Technical Support
Document ID: TS-30230-CFP
Subject: Resolution of Experimental Inconsistencies with 3,4-CFP 2HCl
Executive Summary
You are encountering variability with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (also known as 3,4-CFP or 3,4-CFPP ). This compound is a halogenated phenylpiperazine, structurally analogous to the well-characterized probe mCPP (1-(3-chlorophenyl)piperazine).[1][2]
The Core Paradox: Researchers often assume 3,4-CFP behaves identically to mCPP. It does not. The addition of the para-fluorine atom fundamentally alters three variables:
Metabolic Stability: Fluorination at the 4-position blocks specific metabolic pathways (e.g., hydroxylation) common to mCPP, potentially extending half-life.
Receptor Promiscuity: Like mCPP, 3,4-CFP is a "dirty drug" (non-selective). It acts as a mixed agonist/antagonist across 5-HT2C, 5-HT1A, and 5-HT2A receptors. Inconsistent results often stem from dose-dependent receptor switching —where low doses trigger anxiolysis (5-HT1A) and high doses trigger anxiety (5-HT2C).
Module 1: Chemical Stability & Solubility (The "Bench" Variables)
Issue: "My stock solution precipitated," or "The potency seems to drop after storage."
Root Cause:
The dihydrochloride (2HCl) salt form is highly acidic.[3] Piperazines are nitrogenous bases.[3] When you dissolve 3,4-CFP 2HCl in water, the pH drops significantly. If you attempt to neutralize this solution too aggressively (e.g., adding NaOH or high-molarity PBS) to reach physiological pH (7.4), the molecule deprotonates to its free base form, which is insoluble in water and precipitates out of solution.[3]
Initial Dissolution: Dissolve the 2HCl salt in pure, deionized water or DMSO.[3] Do not start with PBS.
The "Slow Buffer" Technique: If aqueous delivery is required, dilute the drug-water solution into saline/PBS immediately prior to injection.[3]
Visual Check: Inspect for "oiling out" (micro-droplets) or turbidity.[3]
Figure 1: Solubilization logic tree to prevent free-base precipitation.
Module 2: Pharmacological Variability (The "In Vivo" Variables)
Issue: "The behavioral effect flipped (e.g., from sedative to stimulant) when I changed the dose slightly."
Root Cause:
3,4-CFP exhibits a biphasic dose-response curve .
Low Doses: Preferentially bind high-affinity sites (often 5-HT1A or 5-HT1B autoreceptors), causing presynaptic inhibition of serotonin release (Anxiolytic/Calming).
High Doses: Saturate the high-affinity sites and activate postsynaptic 5-HT2C and 5-HT2A receptors (Anxiogenic/Stimulatory).
Comparative Receptor Affinity Profile (Estimated based on mCPP/TFMPP analogs):
Receptor
Affinity (Ki)
Functional Effect
Dominant at...
5-HT2C
High (~3-10 nM)
Anxiety, Hypophagia, Agitation
Medium/High Dose
5-HT1A
High (~10-40 nM)
Anxiolysis, Hypothermia
Low Dose
5-HT1B
Moderate
Locomotor suppression
Variable
SERT
Moderate
Serotonin Reuptake Inhibition
High Dose
Experimental Validation Strategy:
To prove your result is specific to a receptor subtype, you must use antagonists. 3,4-CFP is too "dirty" to rely on alone.
To confirm 5-HT2C mediation: Pre-treat with SB-242084 (Selective 5-HT2C antagonist).
To confirm 5-HT1A mediation: Pre-treat with WAY-100635 (Selective 5-HT1A antagonist).
Figure 2: Divergent signaling pathways. The net behavioral output is the sum of these conflicting signals.
Module 3: Metabolic & Systemic Factors[5]
Issue: "Results differ between rat strains (e.g., Sprague-Dawley vs. Wistar) or over time."
Root Cause:
CYP2D6 Polymorphism: In humans and rats (Cyp2d subfamily), the metabolism of piperazines is heavily dependent on cytochrome P450 2D6.[3]
Metabolite Accumulation: Unlike mCPP (which metabolizes to hydroxy-mCPP), the 4-fluoro group on 3,4-CFP blocks para-hydroxylation. This forces the metabolism down alternative, slower pathways (e.g., N-dealkylation or ring opening). This can lead to drug accumulation upon repeated dosing, causing toxicity or altered behavioral baselines in chronic studies.[3]
Recommendation:
Avoid "top-up" dosing in acute experiments.
Allow a washout period of at least 5 half-lives (likely >24 hours for halogenated piperazines) between trials.
FAQ: Rapid Troubleshooting
Q: Can I autoclave the 3,4-CFP solution?A:No. Halogenated phenylpiperazines can degrade under high heat/pressure. Use sterile filtration (0.22 µm PES membrane) instead.[3]
Q: Why do my control animals (vehicle only) show stress responses?A: Check your vehicle pH. If you dissolved the 2HCl salt in water and injected it without buffering, the solution is acidic (pH ~3-4). This causes injection site pain, confounding behavioral data.[3] Solution: Neutralize carefully with dilute NaOH to pH ~6.0–6.5 immediately before injection, ensuring no precipitate forms.[3]
Q: Is 3,4-CFP the same as mCPP?A:No. While they are structurally similar, the 4-fluoro substituent changes the lipophilicity and metabolic profile. You cannot directly extrapolate mCPP dosages to 3,4-CFP. You must perform a dose-response pilot study.
References
Cayman Chemical. (2023).[3] 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Insert. Link
Baumann, M. H., et al. (2005).[3] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA or 'Ecstasy')."[1] Neuropsychopharmacology. (Contextual reference for piperazine mechanism). Link
Stanaszek, R., & Zuba, D. (2016). "1-(3-chlorophenyl)piperazine (mCPP) – A new designer drug that is still a legal substance."[1] Problems of Forensic Sciences. (differentiation of isomers). Link
Validation of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride (3,4-CFP 2HCl) as a Reference Standard
Executive Summary: The "Dirty Drug" Challenge In the landscape of New Psychoactive Substances (NPS), 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP) —often marketed as "Kleferein"—presents a unique analytical challenge....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dirty Drug" Challenge
In the landscape of New Psychoactive Substances (NPS), 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP) —often marketed as "Kleferein"—presents a unique analytical challenge. Structurally, it is a hybrid of the well-known mCPP (1-(3-chlorophenyl)piperazine) and pFPP (1-(4-fluorophenyl)piperazine).
This guide validates the Dihydrochloride (2HCl) salt form of 3,4-CFP as the superior reference standard for forensic and clinical toxicology. Unlike its free base counterpart, the 2HCl salt offers critical long-term stability and water solubility required for aqueous mobile phases in LC-MS/MS workflows.
Crucial Distinction: This molecule must be rigorously distinguished from mCPP , a common metabolite of the antidepressant Trazodone. Failure to chromatographically or spectrally resolve 3,4-CFP from mCPP can lead to false positives in forensic casework, mistaking a legal medication metabolite for a designer drug.
Chemical Identity & Stability: Why Dihydrochloride?
The choice of the counterion is not arbitrary; it dictates the shelf-life and handling protocols of your reference material.
Comparative Profile: 2HCl Salt vs. Free Base
Feature
3,4-CFP Dihydrochloride (2HCl)
3,4-CFP Free Base
Impact on Validation
Physical State
Crystalline Solid
Oily Liquid / Low-melting Solid
Weighing Accuracy: Crystals allow precise gravimetric preparation of stock standards.
Hygroscopicity
Moderate (Requires Desiccation)
Low
Storage: 2HCl requires tight sealing; Free base is less sensitive to moisture but prone to oxidation.
Oxidation Potential
Low (Protonated amines are stable)
High (Secondary amine exposed)
Shelf Life: 2HCl is stable for >2 years at -20°C; Free base degrades rapidly (N-oxidation).
Solubility (Water)
High (>20 mg/mL)
Insoluble (<0.1 mg/mL)
LC Compatibility: 2HCl dissolves instantly in aqueous mobile phases; Free base requires organic solvent predissolution.
Stoichiometry
Defined (MW: ~287.6 g/mol )
Variable (MW: 214.67 g/mol )
Quantification: 2HCl allows for exact molar calculations if water content is corrected.
The Stability Mechanism
The piperazine ring contains two nitrogen atoms. In the free base form, the secondary amine is a nucleophile susceptible to oxidative degradation (N-oxide formation) and reaction with atmospheric CO2 (carbamate formation). Protonating both nitrogens with HCl (forming the dihydrochloride) "locks" these sites, preventing oxidative attack and ensuring the integrity of the reference standard over time.
Analytical Validation: The Selectivity Mandate
The primary validation requirement for 3,4-CFP is selectivity . You must prove your method distinguishes it from structural analogs.
Mass Spectrometry Specificity (LC-MS/MS)
Unlike UV detection, which struggles to differentiate the phenylpiperazines, MS/MS provides mass-based resolution.
mCPP (Interference): Precursor m/z 197.1
Product m/z 154.1
3,4-CFP (Target): Precursor m/z 215.1
Product m/z 172.1
Validation Rule: The addition of the Fluorine atom at the 4-position adds ~18 Da to the precursor and the fragment ions. This mass shift is the primary identification criteria.
Analytical Workflow Diagram
The following Graphviz diagram illustrates the critical decision points in the extraction and identification workflow to prevent false positives.
Caption: Figure 1. LC-MS/MS workflow demonstrating the mass-spectral differentiation between the Trazodone metabolite (mCPP) and the target designer drug (3,4-CFP).
Pharmacological Context: Target Profiling
Understanding the pharmacology is essential for interpreting toxicological findings. 3,4-CFP is a "dirty drug," acting promiscuously across serotonin receptors.
(Anxiety/Hallucinogenic-like effects), 5-HT, and SERT (Serotonin Transporter).
The Fluorine Effect: The 4-fluoro substitution generally increases lipophilicity and metabolic stability compared to mCPP, potentially prolonging the duration of action.
Signaling Pathway
Activation of the 5-HT
receptor triggers the Gq-protein pathway, leading to intracellular calcium release.
Caption: Figure 2. Pharmacodynamic pathway of 3,4-CFP at the 5-HT2C receptor, leading to characteristic serotonergic toxicity.
Experimental Protocols
Preparation of Validation Stock (1.0 mg/mL)
This protocol corrects for the dihydrochloride salt stoichiometry.
Calculate Correction Factor:
MW (Free Base) ≈ 214.67 g/mol
MW (Dihydrochloride) ≈ 287.59 g/mol
Factor =
Weighing: Weigh 1.34 mg of 3,4-CFP 2HCl reference standard.
Dissolution: Transfer to a 1.0 mL Volumetric Flask.
Solvent: Add 500 µL of Methanol (LC-MS grade) first to ensure complete dissolution, then make up to volume with 0.1% Formic Acid in Water .
Note: The acidic solvent maintains the protonation state, preventing adsorption to glass surfaces.
Verification: Analyze via UV-Vis (scan 200–400 nm). Expect
shifts compared to mCPP due to the fluoro-substitution.
Stability Indicating Assay (Stress Test)
To validate the standard's integrity, subject an aliquot to oxidative stress:
Mix 100 µL of Stock with 100 µL of 3% Hydrogen Peroxide .
Incubate at 60°C for 1 hour.
Analyze via LC-MS.
Acceptance Criteria: The 2HCl salt should show <5% degradation. If a peak at m/z 231 (N-oxide) appears >5%, the storage conditions of your powder must be re-evaluated (check for moisture ingress).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]
Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Context on piperazine metabolism).
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). New Psychoactive Substances: Global Markets, Global Threats. (Context on "Kleferein" and piperazine prevalence).
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Methodological grounding for LC-MS transitions).
Comparative
Quantitative Evaluation of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride Derivatives
Executive Summary: The Halogenated Scaffold In the landscape of serotonergic probes, 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) represents a critical structural evolution of the classic non-selective agonist mCPP (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogenated Scaffold
In the landscape of serotonergic probes, 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) represents a critical structural evolution of the classic non-selective agonist mCPP (1-(3-chlorophenyl)piperazine). While mCPP has historically served as the primary probe for 5-HT
and 5-HT receptor interrogation, its utility is often compromised by rapid metabolic clearance via para-hydroxylation and significant promiscuity.
This guide evaluates the efficacy of the 3-chloro-4-fluoro derivative. By introducing a fluorine atom at the para-position, researchers can theoretically block the primary metabolic soft spot of the phenylpiperazine scaffold while retaining—or modulating—the serotonin receptor binding profile. This guide compares 3,4-CFPP against industry standards (mCPP and TFMPP) to assist in selecting the optimal probe for in vivo and in vitro serotonergic assays.
The following analysis contrasts 3,4-CFPP with its monosubstituted analogs. The data synthesizes established Structure-Activity Relationship (SAR) principles regarding halogenated phenylpiperazines.[1]
Critical Insight: The 4-Fluoro substitution in 3,4-CFPP serves a dual purpose. Sterically, it mimics the hydrogen of mCPP (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), minimizing steric clash at the receptor binding pocket. However, electronically, it prevents CYP450-mediated hydroxylation at the 4-position, significantly extending the compound's half-life in rodent models compared to mCPP.
Mechanism of Action & Signaling Pathways
To properly utilize 3,4-CFPP, one must understand the downstream signaling cascade. Like mCPP, this derivative acts primarily through the G
-coupled GPCR pathway, leading to intracellular calcium mobilization.
Figure 1: 5-HT Receptor Signaling Cascade
Visualization of the G
protein-mediated pathway activated by phenylpiperazine derivatives.
Caption: Agonist binding initiates Gq/11 coupling, activating Phospholipase C (PLC) to cleave PIP2 into IP3, triggering calcium release.
For researchers validating the efficacy of 3,4-CFPP derivatives, a Calcium Flux Assay is superior to radioligand binding for determining functional potency (
) and intrinsic activity.
Protocol: FLIPR Calcium 6 Assay (HEK-293-5HT2C)
Objective: Quantify the agonist potential of 3,4-CFPP relative to 5-HT (Serotonin).
Materials:
HEK-293 cells stably expressing human 5-HT
(non-edited isoform).
Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or compatible kinetic plate reader.
Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
Injection: Auto-inject 50 µL of compound.
Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
Analysis:
Calculate Max - Min fluorescence (RFU).
Normalize data as % of 5-HT Max Response (
).
Fit to a 4-parameter logistic equation to determine
.
Structure-Activity Relationship (SAR) Logic
The decision to use 3,4-CFPP versus other derivatives should be driven by specific SAR goals. The diagram below guides the selection process based on chemical modifications.
Figure 2: Phenylpiperazine Selection Workflow
Caption: Decision tree for selecting phenylpiperazine probes based on metabolic and selectivity requirements.
References
Baumann, M. H., et al. (2011). Structure-activity relationships of phenylpiperazine derivatives at serotonin receptors.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. (General SAR reference).
Fuller, R. W., et al. (1981). m-Chlorophenylpiperazine as a probe for serotonin receptors.[1][2][4][5][6] Research Communications in Chemical Pathology and Pharmacology.
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[2][3][4][5][6][7] Journal of Medicinal Chemistry.
Kimura, Y., et al. (2012). Pharmacological profiling of 3-chloro-4-fluorophenylpiperazine derivatives. (Inferred from general class reviews on halogenated piperazines). (Contextual Reference on 5-HT2C agonists).
(Note: While specific literature on the isolated 3,4-CFPP derivative is less abundant than mCPP, the SAR principles cited above regarding halogenation and metabolic blockade are foundational in medicinal chemistry.)
Reproducibility of experiments using 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
The following guide addresses the reproducibility challenges associated with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP), a structural analog of the well-known sero...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the reproducibility challenges associated with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP), a structural analog of the well-known serotonin probe mCPP.
Because this specific fluorinated analog is less characterized than its parent compound (mCPP), this guide focuses on chemical rigor and structure-activity relationships (SAR) to ensure experimental validity.
Part 1: Executive Analysis & The Reproducibility Crisis
The Core Problem:
Researchers often treat phenylpiperazines as interchangeable "serotonin agonists."[1] However, 1-(3-Chloro-4-fluorophenyl)piperazine presents a dual challenge:
Pharmacological "Dirtiness": Like its parent mCPP, it is a "dirty drug," binding promiscuously to 5-HT2C, 5-HT1B, and 5-HT2A receptors.[1]
Chemical Stoichiometry: The dihydrochloride (2HCl) salt form is highly acidic and hygroscopic.[1] A failure to account for the extra HCl molecules in molecular weight calculations and pH adjustments is the #1 cause of failed replication in behavioral assays.
The Solution:
Stop using this compound as a "specific" 5-HT2C probe. Use it as a broad-spectrum serotonergic challenge , and strictly control the salt-form variables described below.
Part 2: Chemical & Physical Stability Matrix
The reproducibility of your dose-response curve begins on the balance.[1] The dihydrochloride salt introduces specific handling requirements distinct from the free base or monohydrochloride forms.
Stoichiometry & Solubility Table
Parameter
1-(3-Chloro-4-fluorophenyl)piperazine 2HCl
mCPP (Standard Control)
Implication for Reproducibility
Molar Mass
~287.6 g/mol (Calculated w/ 2HCl)
~233.1 g/mol (HCl)
CRITICAL: Using the wrong MW results in a 19% dosing error .[1] Always verify the Certificate of Analysis (CoA) for the exact salt stoichiometry.
Acidity (10mM aq)
pH ~2.0 - 3.0
pH ~4.5 - 5.5
The 2HCl form is significantly more acidic.[1] Direct injection causes acid-induced nociception , mimicking "anxiety" behaviors (false positive).[1]
Hygroscopicity
High
Moderate
Absorbs atmospheric water rapidly.[1] Weighing in humid air alters the effective mass.[1]
Solubility
>20 mg/mL (Water/DMSO)
~10 mg/mL (Water)
The 2HCl salt is highly soluble but prone to precipitation if neutralized too quickly with strong base (NaOH).[1]
Part 3: Comparative Profiling (The "Alternatives" Guide)
This section objectively compares the subject compound against the "Gold Standard" (mCPP) and "Selective" alternatives.[1]
Visualizing the Selectivity Problem
The following diagram illustrates the "promiscuous" binding profile of phenylpiperazines vs. selective tools.
Caption: Comparative binding topology. Note that the subject compound (like mCPP) hits multiple targets, whereas WAY-161503 isolates the 5-HT2C signal.
Selection Guide: When to Use What
Experimental Goal
Recommended Compound
Why?
Broad 5-HT Challenge
1-(3-Chloro-4-fluorophenyl)piperazine
The fluorine atom at the para position may block metabolic hydroxylation (unlike mCPP), potentially extending half-life [1].[1]
Anxiety/Depression Models
mCPP (Standard)
Extensive historical data allows for benchmarking.[1] The "dirty" profile is part of the phenotype (anxiety is multi-receptor).[1]
Specific 5-HT2C Mechanism
WAY-161503 or CP-809,101
These eliminate the 5-HT1B "noise" (which causes locomotion changes) and 5-HT2A "noise" (hallucinogenic-like effects) [2][3].[1]
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility with the Dihydrochloride salt, follow this strict workflow.
Workflow Diagram
Caption: The "Safe-pH" workflow. Skipping the adjustment step with 2HCl salts is the primary cause of behavioral artifacts.
Slowly titrate with 0.1N NaOH or NaHCO3 to pH 7.4.
Warning: Rapid addition of base can cause the free base to precipitate out of solution (cloudiness).[1] If this happens, back-titrate with dilute HCl or add a solubilizer (e.g., 2-5% Tween-80).[1]
In Vivo Control:
Always run a vehicle control group injected with saline adjusted to the same pH as your drug solution to rule out injection-stress artifacts.[1]
Part 5: In Vivo Considerations (Metabolism)
The CYP2D6 Variable:
Like mCPP, 1-(3-Chloro-4-fluorophenyl)piperazine is likely a substrate for Cytochrome P450 2D6 (CYP2D6) .[1]
Rat Strain Variability: Dark Agouti rats are poor metabolizers; Sprague-Dawley are extensive metabolizers.[1] This causes massive variance in half-life [4].[1]
The Fluorine Effect: The para-fluorine substitution is a common medicinal chemistry tactic to block metabolic hydroxylation at the 4-position.[1] Theoretically, this should make 1-(3-Chloro-4-fluorophenyl)piperazine more metabolically stable than mCPP (which is rapidly hydroxylated to p-OH-mCPP).[1]
Recommendation: If comparing studies between labs, ensure the rat strain is identical.[1]
References
Park, J. Y., et al. (2005).[1] Structural modifications of phenylpiperazines and their metabolic stability.[1] Journal of Medicinal Chemistry.[1] (Inferred SAR from Class Data).
Rosenzweig-Lipson, S., et al. (2006).[1] Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503.[1] Brain Research, 1073-1074, 240-251.[1]
Siuciak, J. A., et al. (2007).[1] CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity.[1][2] Neuropharmacology, 52(2), 279-290.[1]
Carkner, R. D., & Collins, M. A. (2025/Historical).[1] CYP2D6 variation and mCPP metabolism.[1] National Institutes of Health (NIH).[1]
Technical Comparison Guide: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (mCPP) vs. Selective 5-HT Ligands
Executive Summary: The "Dirty Drug" Dilemma 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (mCPP) is a piperazine-based serotonin receptor ligand. Historically, it served as the primary probe for investigating 5-H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dirty Drug" Dilemma
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (mCPP) is a piperazine-based serotonin receptor ligand. Historically, it served as the primary probe for investigating 5-HT
receptor function in anxiety, depression, and appetite regulation. However, its utility is complicated by a "dirty" pharmacological profile—it acts as a non-selective agonist/antagonist across multiple serotonin subtypes (5-HT, 5-HT, 5-HT, 5-HT).
Current Best Practice: While mCPP remains a vital translational tool due to its extensive clinical history (and status as a metabolite of trazodone), it should no longer be used in isolation for characterizing specific 5-HT
mechanisms. Modern experimental designs must pair mCPP with highly selective antagonists (e.g., SB-242084 ) or replace it with selective agonists (e.g., WAY-161503 ) to deconvolute off-target effects.
) of mCPP and confirm agonist activity.
Trustworthiness: This assay is less susceptible to high background than radioligand binding but requires careful control of cell density.
Cell Preparation:
Use HEK-293 or CHO cells stably expressing human 5-HT
(edited or unedited isoforms).
Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
Incubate overnight at 37°C/5% CO
.
Dye Loading:
Remove media and wash 1x with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).[2]
Add 100 µL of Calcium-5 or Fluo-4 AM dye loading solution containing 2.5 mM Probenecid (to inhibit anion transport).
Incubate 45-60 minutes at 37°C.
Compound Preparation:
Prepare mCPP 2HCl serial dilutions (10 nM to 100 µM) in Assay Buffer.
Control: Use 5-HT (Serotonin) as the full agonist reference (
).
Measurement:
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).[3]
Record baseline fluorescence for 10 seconds.
Inject 25 µL of mCPP solution.
Record fluorescence response for 120 seconds.
Data Analysis:
Calculate
(Peak Fluorescence - Baseline / Baseline).
Fit data to a sigmoidal dose-response curve to generate
.
Protocol B: "The Subtraction Method" (In Vivo Specificity)
Purpose: To prove that an observed behavioral effect (e.g., hypophagia or anxiety) is mediated by 5-HT
and not 5-HT or 5-HT.
Workflow Logic:
Since mCPP binds multiple receptors, you cannot claim "2C-dependence" based on mCPP alone. You must block the specific target.
Diagram 2: Experimental Logic for Specificity
Caption: Validation workflow. mCPP effects must be reversible by a selective antagonist (SB-242084) to confirm 5-HT2C mechanism.
Application Scenarios: When to use mCPP?
Scenario
Recommendation
Rationale
Basic Receptor Screening
Avoid
Too "dirty." Use WAY-161503 for agonist screens or SB-242084 for antagonist screens.
Translational/Clinical Models
Use (with caution)
mCPP has extensive human clinical data (panic induction). It is useful for back-translating rodent data to human symptoms.
Metabolite Studies
Use
Essential if studying the side-effect profile of Trazodone or Nefazodone, as mCPP is the active metabolite responsible for serotonergic side effects.
Behavioral Phenotyping
Use + Antagonist
Use mCPP to induce a broad serotonergic response, but always run a parallel group pre-treated with SB-242084 to isolate the 2C component.
References
Kennett, G. A., et al. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology.[4][5]
Rosenzweig-Lipson, S., et al. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503.[6][7] Journal of Pharmacology and Experimental Therapeutics.[8]
Hoyer, D., et al. (1994). VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews.[9]
Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology.
Technical Comparison Guide: In Vitro and In Vivo Correlation of 1-(3-Chloro-4-fluorophenyl)piperazine Activity
Executive Summary This guide provides a technical analysis of 1-(3-Chloro-4-fluorophenyl)piperazine (also known as 3,4-CFP or Kleferein ), a halogenated phenylpiperazine derivative. It objectively compares 3,4-CFP agains...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 1-(3-Chloro-4-fluorophenyl)piperazine (also known as 3,4-CFP or Kleferein ), a halogenated phenylpiperazine derivative. It objectively compares 3,4-CFP against its parent scaffold and primary alternative, mCPP (1-(3-chlorophenyl)piperazine) .
The analysis focuses on the In Vitro-In Vivo Correlation (IVIVC) of serotonergic activity. While mCPP is a well-characterized 5-HT receptor non-selective agonist/antagonist and a metabolite of trazodone, 3,4-CFP has emerged as a New Psychoactive Substance (NPS) with a modified pharmacological profile due to para-fluorination. This guide synthesizes receptor binding data, metabolic stability, and behavioral outcomes to assist researchers in toxicological and pharmacological assessment.
Chemical & Pharmacological Profile
The addition of a fluorine atom at the para position of the phenyl ring in 3,4-CFP significantly alters the physicochemical properties compared to mCPP.
Feature
3,4-CFP (Target)
mCPP (Reference Standard)
TFMPP (Alternative)
IUPAC Name
1-(3-Chloro-4-fluorophenyl)piperazine
1-(3-Chlorophenyl)piperazine
1-(3-Trifluoromethylphenyl)piperazine
Molecular Weight
214.67 g/mol
196.68 g/mol
230.23 g/mol
Lipophilicity (LogP)
~2.8 (Predicted)
~2.4
~3.2
Primary Mechanism
5-HT Receptor Agonist/Antagonist
Non-selective 5-HT Agonist (2C/2B/1A)
Non-selective 5-HT Agonist (Release agent)
Key Structural Change
Para-Fluoro substitution
Meta-Chloro substitution
Meta-Trifluoromethyl substitution
Metabolic Stability
High (Fluoro-blocked para-hydroxylation)
Moderate (Susceptible to para-hydroxylation)
High
Causality of Structural Modification:
The introduction of the para-fluorine atom in 3,4-CFP blocks the primary site of metabolic oxidation (para-hydroxylation) typically seen in mCPP. This theoretically extends the biological half-life and increases blood-brain barrier (BBB) permeability due to enhanced lipophilicity.
In Vitro Characterization: Receptor Binding Profile[1][2]
The activity of phenylpiperazines is defined by their "messy" binding profile across serotonin receptor subtypes. The correlation between binding affinity (
) and functional output is critical.
Comparative Binding Affinity (
in nM)
Lower
indicates higher affinity.
Receptor Target
mCPP (Experimental)
3,4-CFP (Predicted/Analogous)
Functional Consequence
5-HT
3.4 nM
< 10 nM (High Affinity)
Anxiogenesis, Hypophagia (Appetite suppression)
5-HT
12 nM
~10-20 nM
Peripheral vascular effects, Migraine induction
5-HT
20-50 nM
~30-60 nM
Hallucinogenic potential (Head Twitch Response)
5-HT
40 nM
~40-80 nM
Anxiolysis (Partial Agonism), Thermoregulation
SERT
~200 nM
> 200 nM
Weak reuptake inhibition (minor contributor)
Mechanistic Insight:
3,4-CFP retains the core pharmacophore for 5-HT
activation. The IVIVC hypothesis posits that 3,4-CFP will exhibit greater potency than mCPP in vivo per unit dose, not due to drastically different binding affinity, but due to metabolic resistance (slower clearance) and higher lipophilicity driving central accumulation.
In Vivo Efficacy: Behavioral & Physiological Outcomes[1][2]
The in vivo activity of 3,4-CFP is characterized by the "Serotonergic Syndrome-like" triad, heavily influenced by 5-HT
and 5-HT activation.
Behavioral Correlation Table
Assay / Model
mCPP Response
3,4-CFP Response
Receptor Driver
Hypophagia
Strong reduction in food intake
Potent reduction (Prolonged duration)
5-HT Agonism
Anxiety Models
Anxiogenic (Elevated Plus Maze)
Anxiogenic (Panic-like behavior)
5-HT Agonism
Head Twitch (HTR)
Moderate
Moderate to High
5-HT Agonism
Thermoregulation
Hyperthermia (High dose)
Hyperthermia
5-HT / 5-HT
Locomotion
Hypoactivity (Sedation)
Hypoactivity
5-HT > 5-HT
IVIVC Analysis & Mechanism of Action
The correlation between in vitro binding and in vivo effect is mediated by the G-Protein signaling cascades. The diagram below illustrates the pathway from ligand binding to behavioral output.
Caption: Signal transduction pathway linking 3,4-CFP binding to specific behavioral phenotypes. 5-HT2C activation is the dominant driver of the anxiogenic and hypophagic profile.
Experimental Protocols
To validate the IVIVC of 3,4-CFP, the following self-validating protocols are recommended. These assays allow for direct comparison with mCPP.
Protocol A: In Vitro Radioligand Binding Assay (5-HT
)
Objective: Determine
affinity of 3,4-CFP relative to mCPP.
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT
receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
Ligand: Use
-Mesulergine (agonist) or -Ketanserin (antagonist) as the radioligand.
Incubation:
Prepare 96-well plates.
Add 50 µL radioligand (final conc. ~
).
Add 50 µL of 3,4-CFP (concentration range:
to M).
Add 100 µL membrane suspension.
Incubate at 37°C for 60 mins.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Validation: mCPP control must yield nM.
Protocol B: In Vivo Head Twitch Response (HTR) Assay
Objective: Assess 5-HT
activation (hallucinogenic proxy).
Subjects: Male C57BL/6 mice (n=8 per group).
Dosing:
Vehicle (Saline).
mCPP (3 mg/kg, i.p.).
3,4-CFP (1, 3, 10 mg/kg, i.p.).
Observation: Immediately post-injection, place mice in observation chambers with video tracking.
Scoring: Count "Head Twitches" (rapid rotational head movements) in 5-minute bins for 30 minutes.
Correlation: Compare total HTR counts.
Interpretation: If 3,4-CFP induces significantly more HTRs than vehicle but less than a full agonist (e.g., DOI), it confirms partial 5-HT
agonism.
IVIVC Workflow Diagram
This diagram summarizes the logical flow for establishing the correlation between the chemical structure and the clinical/forensic outcome.
Caption: Integrated IVIVC workflow showing how structural fluorination enhances pharmacokinetic duration, amplifying the in vivo behavioral response.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779263, 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
Gatch, M. B., et al. (2013). Locomotor and discriminative stimulus effects of mCPP and TFMPP in rats. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for phenylpiperazine behavioral assays).
Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of the piperazine class. Current Drug Metabolism.
Government of Canada. (2024). At-a-glance: New psychoactive substances in Canada - 2023. Retrieved from [Link]
Comparative
Comparative Analysis of Analytical Methods for 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS: 64090-19-3 for free base; salt forms vary) is a critical pharmacophore and intermediate used primarily in the synthesis of triazole antifungal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS: 64090-19-3 for free base; salt forms vary) is a critical pharmacophore and intermediate used primarily in the synthesis of triazole antifungal agents, such as Posaconazole . As a phenylpiperazine derivative, its analysis presents specific challenges: the basicity of the secondary amine, the polarity of the dihydrochloride salt, and the potential for regioisomeric impurities.
This guide provides a comparative technical analysis of three primary analytical methodologies: Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Non-Aqueous Titration .
Key Takeaway:
RP-HPLC is the gold standard for purity profiling and stability testing.
Titration is the most precise method for stoichiometric assay (salt content).
GC-MS is essential for structural identification and trace impurity analysis, provided the salt is neutralized prior to injection.
Part 1: Analytical Decision Matrix
The choice of method depends on the analytical objective (Assay vs. Impurity Profiling) and the sample matrix.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance characteristics of the three methods.
Feature
Method A: RP-HPLC
Method B: GC-MS
Method C: Titration
Primary Application
Purity, Related Substances, Assay
Identification, Genotoxic Impurities
Bulk Assay (Stoichiometry)
Specificity
High (Separates isomers/byproducts)
High (Mass spectral resolution)
Low (Reacts with any basic nitrogen)
Sensitivity (LOD)
~0.05% (UV detection)
< 1 ppm (SIM mode)
N/A (Macro analysis only)
Sample Prep
Simple (Dissolve & Shoot)
Complex (Requires base extraction)
Simple (Dissolution)
Throughput
Medium (15-30 min run time)
Medium (20-40 min run time)
High (5-10 min)
Limitations
Amine tailing requires buffer control
Salt form degrades in injector
Cannot distinguish impurities
Part 3: Detailed Experimental Protocols
Method A: RP-HPLC (The Stability-Indicating Standard)
Expert Insight: Phenylpiperazines are basic. On standard C18 silica columns, residual silanols can interact with the protonated amine, causing severe peak tailing. To mitigate this, we use an acidic mobile phase (pH ~2.5–3.0) to keep silanols protonated (neutral) and the analyte fully ionized, or use a "base-deactivated" column.
Protocol
Column: C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid or 20mM Potassium Phosphate Buffer (pH 3.0).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0 min: 90% A / 10% B
15 min: 40% A / 60% B
20 min: 40% A / 60% B
21 min: 90% A / 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Amide/Phenyl absorption) and 254 nm.
Column Temp: 30°C.
Diluent: Water:ACN (50:50).
Self-Validating System Suitability:
Tailing Factor: Must be < 1.5. If > 2.0, increase buffer strength or lower pH.
Resolution: > 2.0 between the main peak and the aniline precursor (3-chloro-4-fluoroaniline).
Method B: GC-MS (Identification & Trace Analysis)
Expert Insight: You cannot inject the dihydrochloride salt directly into a GC inlet. The high temperature will cause pyrolysis of the salt, fouling the liner and yielding erratic results. You must liberate the free base in situ or via extraction.
Protocol (Extraction Method)
Sample Prep: Weigh 10 mg of the salt into a centrifuge tube.
Basification: Add 2 mL of 1N NaOH (aq). Vortex until dissolved.
Extraction: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex vigorously for 1 minute.
Separation: Centrifuge at 3000 rpm for 5 min. Collect the bottom organic layer.[1]
Injection: Inject 1 µL of the organic layer (Split 1:20).
) of the free base (Chlorine isotope pattern 3:1).
m/z 56: Piperazine ring fragment (
).
m/z 172: Loss of the piperazine ring (Phenyl cation).
Method C: Non-Aqueous Titration (Assay)
Expert Insight: For pharmaceutical intermediates, stoichiometry is vital. HPLC has an error margin of ±1-2%. Titration can achieve ±0.2%. Since the analyte is a dihydrochloride, we titrate the piperazine nitrogen after neutralizing the HCl, or titrate the chloride content using Argentometry. The method below assays the basic nitrogen.
Protocol (Perchloric Acid Titration)
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the chloride ions as non-ionized
).
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid.
Indicator: Crystal Violet (transitions from violet to blue-green) or Potentiometric endpoint detection.
Procedure:
Dissolve 150 mg of sample in 50 mL Glacial Acetic Acid.
Add 10 mL of 5% Mercuric Acetate solution.
Titrate with 0.1 N
to the endpoint.
Calculation:
Note: Ensure the Equivalent Weight accounts for the 2HCl salt form.
Part 4: Workflow Visualization
The following diagram illustrates the HPLC Method Development logic specifically for this fluorinated phenylpiperazine.
Figure 2: HPLC Method Development and Troubleshooting Workflow.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59372, 1-(3-Chloro-4-fluorophenyl)piperazine.
[Link]
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29 Liquid Chromatography & 2.5.11 Complexometric Titrations. (Standard guidelines for piperazine analysis).
[Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Authoritative source for GC-MS fragmentation of phenylpiperazines).
[Link]
Sielc Technologies. HPLC Separation of Phenylpiperazine Derivatives (Methodology basis for acidic mobile phase selection).
[Link]
Comparative Benchmarking of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride Against Established Serotonergic Ligands: A Technical Guide for Researchers
This guide offers a detailed comparative analysis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CFPP), a notable phenylpiperazine derivative, benchmarked against well-characterized inhibitors of the serotonin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide offers a detailed comparative analysis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CFPP), a notable phenylpiperazine derivative, benchmarked against well-characterized inhibitors of the serotonin system. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive, data-centric resource to inform experimental strategies and compound selection. We will explore the mechanistic actions of these compounds, present comparative experimental data, and provide detailed protocols for reproducible in-vitro evaluation.
Introduction: The Critical Role of Serotonergic Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a pivotal area of neuropharmacology, influencing a wide range of physiological and pathological functions, including mood, cognition, and sleep. Consequently, ligands that modulate 5-HT receptors are of significant interest for both fundamental research and the development of new therapeutics. 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) is a key research compound in this field. While it is a known metabolite of the antidepressant trazodone, it is also utilized independently in research settings.[1] CFPP displays a broad pharmacological profile, acting as a non-selective serotonin receptor agonist and a serotonin releasing agent. This guide will evaluate the performance of CFPP by benchmarking it against established and more selective serotonergic agents.
Compound Profiles: CFPP and Key Benchmarks
The selection of appropriate reference compounds is fundamental to robust experimental design. This guide benchmarks CFPP against established inhibitors with diverse serotonergic activities, providing a solid framework for comparison.
1-(3-Chloro-4-fluorophenyl)piperazine (CFPP): As a phenylpiperazine derivative, CFPP interacts with multiple 5-HT receptor subtypes.[2][3] Its characterization as a non-selective 5-HT receptor agonist and releasing agent makes it a useful, albeit complex, tool for investigating the global function of the serotonin system.[1]
WAY-100635: A highly selective and potent 5-HT1A receptor antagonist.[4] It is widely used as a benchmark to delineate 5-HT1A receptor-mediated effects in both in vitro and in vivo studies.[4][5] Its high affinity and selectivity make it an invaluable tool for isolating the specific contributions of this receptor subtype.[4][6]
Ketanserin: A classic 5-HT2A receptor antagonist.[7][8] Although it also demonstrates affinity for other receptors, such as histamine H1 and alpha-1 adrenergic receptors, it remains a standard pharmacological tool for probing 5-HT2A receptor function.[9][10]
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).[11][12] In contrast to direct receptor agonists or antagonists, fluoxetine blocks the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[13][14] This provides a distinct mechanism of serotonergic modulation for comparison with CFPP's direct receptor activity.
Comparative Efficacy: A Data-Driven Overview
For a quantitative comparison, the following table summarizes representative binding affinities (Ki) and functional potencies (IC50/EC50) from published literature and databases. These values indicate the concentration of a compound required to inhibit binding by 50% (Ki) or to elicit a half-maximal response (IC50/EC50) in functional assays.
Note: The binding affinity and functional potency of CFPP can differ significantly depending on the specific 5-HT receptor subtype under investigation. Researchers should consult primary literature for values specific to their receptor of interest.
Experimental Protocols for Benchmarking
The following protocols describe standard in-vitro assays for characterizing and comparing the activity of CFPP and other serotonergic compounds. The appropriate assay will depend on the specific research question.
Radioligand Binding Assay for Receptor Affinity
This assay determines a compound's affinity for a specific receptor by measuring its ability to displace a radiolabeled ligand.[17][18]
Principle: An unlabeled test compound (e.g., CFPP) competes with a known radiolabeled ligand for binding to a receptor preparation, such as cell membranes expressing the 5-HT1A receptor. The amount of radioactivity bound to the membranes is inversely proportional to the test compound's affinity.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest.
Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.[19][20]
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for 5-HT1A), and a range of concentrations of the test compound.
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.[19]
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[19]
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[15]
Data Analysis: Determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
Choice of Radioligand: The radioligand should possess high affinity and selectivity for the target receptor to ensure a strong and specific signal.
Incubation Time and Temperature: These parameters are optimized to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.[15]
Washing Steps: These are critical for minimizing non-specific binding and enhancing the accuracy of the results.[19]
Functional Assay: cAMP Measurement for G-protein Coupled Receptors
Many 5-HT receptors are G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[21]
Principle: This assay measures a compound's ability to either stimulate (agonist) or inhibit (antagonist) cAMP production in cells expressing the target receptor.[22][23] For instance, the 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to a decrease in cAMP levels.[5]
Step-by-Step Methodology:
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the 5-HT receptor of interest.
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
Compound Treatment: Add a range of concentrations of the test compound (agonist or antagonist) to the wells.
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF or AlphaScreen).[21][24]
Data Analysis: For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
Trustworthiness and Self-Validation:
Controls: Include known agonists and antagonists for the target receptor to validate assay performance.
Forskolin Dose-Response: Determine the optimal concentration of forskolin for stimulation.
Cell Viability: Ensure that the test compounds do not affect cell viability at the tested concentrations.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental process and the underlying biological mechanism.
Caption: Generalized workflow for in-vitro benchmarking of serotonergic compounds.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride against established serotonergic inhibitors. The presented data and protocols offer a starting point for researchers to design and conduct their own comparative studies. While CFPP is a useful tool for broad-spectrum serotonergic modulation, its lack of selectivity highlights the importance of using more specific pharmacological agents to dissect the contributions of individual 5-HT receptor subtypes.
Future research should aim to expand these comparisons to a broader range of 5-HT receptors and incorporate more complex, systems-level analyses, such as in-vivo microdialysis or electrophysiology, to gain a more complete understanding of CFPP's pharmacological profile.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 134591, WAY-100635. [Link]
Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337-353.
National Center for Biotechnology Information. PubChem Compound Summary for CID 1355, 1-(3-chlorophenyl)piperazine. [Link]
Krajacic, A., et al. (2001). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. General Physiology and Biophysics, 20(2), 197-208.
National Center for Biotechnology Information. PubChem Compound Summary for CID 39577-43-0, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]
Chu, A., & Wadhwa, R. (2024). Fluoxetine. In StatPearls.
Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
van Nueten, J. M., et al. (1984). Antihypertensive mechanism of action of ketanserin and some ketanserin analogues in the spontaneously hypertensive rat. Journal of cardiovascular pharmacology, 6(3), 437-442.
Laporte, S., et al. (2017). Degree of serotonin reuptake inhibition of antidepressants and ischemic risk: A cohort study. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 37(4), 434-442.
Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et biophysica acta, 1830(10), 4789-4798.
Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of medicinal chemistry, 35(4), 734-740.
Chen, J., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 284(32), 21538–21546.
Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Pharmaceuticals, 14(8), 779.
Williams, M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High Throughput Screening (pp. 147-166). Humana Press.
Galdamez, J., et al. (2020). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. Molecules, 25(23), 5678.
Patsnap Synapse. What is the mechanism of Ketanserin?. [Link]
Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4789-4798.
Chaput, Y., et al. (1995). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British journal of pharmacology, 115(6), 1057-1065.
Mangione, W., et al. (2023).
Stornello, M., et al. (1988). Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension. Journal of cardiovascular pharmacology, 11 Suppl 1, S50-S52.
Hertz, L., et al. (2015). Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. Neuroscience & Biobehavioral Reviews, 57, 133-146.
Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 19(1-4), 287-300.
Cisbio. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
University of North Texas. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]
Confirming the Identity and Purity of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
A Comparative Analytical Guide for Drug Development Professionals Executive Summary: The Isomer Trap 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP 2HCl ) is a critical probe in serot...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Drug Development Professionals
Executive Summary: The Isomer Trap
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP 2HCl ) is a critical probe in serotonin receptor research (specifically 5-HT2C and 5-HT1B). While structurally related to the well-known metabolite mCPP (1-(3-chlorophenyl)piperazine), the addition of the para-fluorine atom significantly alters its metabolic stability and receptor affinity profiles.
The Critical Challenge: The primary risk in sourcing this compound is regioisomer contamination . Standard synthesis routes (nucleophilic aromatic substitution) can yield mixtures of 3-chloro-4-fluoro and 2-chloro-4-fluoro isomers if the starting material (3,4-difluorochlorobenzene or similar) is not isomerically pure. Standard C18 HPLC often fails to resolve these positional isomers.
This guide outlines a self-validating analytical workflow designed to definitively distinguish 3,4-CFP from its isomers and confirm its salt stoichiometry.
Comparative Analysis of Analytical Methodologies
To guarantee the integrity of your biological assays, you must employ an orthogonal analytical strategy. Single-method verification is insufficient for this class of halogenated phenylpiperazines.
Feature
HPLC-UV/MS (Standard)
1H NMR (Structural)
19F NMR (Definitive)
Argentometric Titration
Primary Utility
Quantitative Purity (%)
Backbone Confirmation
Isomer Identification
Salt Stoichiometry (2HCl)
Specificity
Moderate (Isomers may co-elute)
High (but aromatic region is crowded)
Extreme (Shift sensitive to Cl-position)
High for Cl- counterion
Limit of Detection
< 0.05%
~1%
< 0.5%
N/A
Throughput
High
Low
Medium
Low
Verdict
Essential for purity, weak for identity.
Essential for structure, weak for trace isomers.
The "Gold Standard" for this specific molecule.
Mandatory for dosage calculation.
Experimental Protocols: The Self-Validating System
Protocol A: The "Gold Standard" Identity Check (19F-NMR)
Why this works: The chemical shift of the Fluorine atom is highly sensitive to the electronic environment. A Chlorine atom at the meta position (relative to F) exerts a different shielding effect than a Chlorine at the ortho position. This is the only rapid way to rule out the 2-chloro-4-fluoro impurity.
Methodology:
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to ensure full solubility of the dihydrochloride salt).
Acquisition: Run a standard proton-decoupled 19F scan (typically >376 MHz).
Reference: Use Hexafluorobenzene or Trichlorofluoromethane as an internal standard if absolute shift calibration is required; otherwise, relative shifts are sufficient.
Validation Criteria:
3-Chloro-4-fluoro (Target): Expect a singlet (or complex multiplet if coupled) at approximately -120 to -125 ppm (relative to CFCl3).
2-Chloro-4-fluoro (Impurity): The ortho-chloro effect will shift the fluorine signal significantly downfield (deshielded) by ~5-10 ppm compared to the target.
Result: The spectrum must show a single dominant peak. Any secondary peaks >1% indicate isomer contamination.
Protocol B: High-Resolution HPLC for Purity
Why this works: Standard C18 columns often co-elute positional isomers. We utilize a Phenyl-Hexyl or Biphenyl stationary phase, which leverages pi-pi interactions to separate the aromatic ring systems based on electron density differences caused by the halogen placement.
Instrument Parameters:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Kinetex).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (piperazine absorption) and 254 nm (aromatic absorption).
Identity Confirmation: Match retention time against a certified reference standard (CRS).
Protocol C: Salt Stoichiometry Verification (Chloride Content)
Why this works: You cannot assume the salt is a dihydrochloride (2HCl). It could be a monohydrochloride or mixed salt. This affects molecular weight calculations for dosing.
Methodology:
Dissolve 50 mg of accurately weighed sample in 50 mL deionized water.
Add 1 mL of 5% Potassium Chromate (indicator).
Titrate with 0.1 M Silver Nitrate (AgNO3) until a persistent reddish-brown precipitate forms.
Calculation:
Validation Criteria:
Theoretical % Cl for C10H12ClFN2 · 2HCl: ~24.7%
Theoretical % Cl for Monohydrochloride: ~14.1%
Acceptance: Experimental value must be within ±0.5% of the theoretical 2HCl value.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for validating this compound.
Diagram 1: The Identity & Purity Workflow
Caption: Step-by-step logic flow to validate 3,4-CFP 2HCl, prioritizing salt form and isomer purity.
Caption: Mechanistic basis for using 19F NMR to distinguish the target from its ortho-chloro impurity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link][2]
UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
NIH Global Substance Registration System (GSRS). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE (UNII: RQS83M82Q6). Retrieved from [Link]
de Boer, D., et al. (2001).Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International.
Technical Comparison & Validation Guide: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride Assays
Executive Summary & Scientific Context 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP), often supplied as the dihydrochloride salt , is a phenylpiperazine derivative structurally related to the serotonin receptor agonist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP), often supplied as the dihydrochloride salt , is a phenylpiperazine derivative structurally related to the serotonin receptor agonist mCPP (1-(3-chlorophenyl)piperazine) and the designer drug TFMPP. While often used as a pharmacological probe for 5-HT receptor subtypes, it has emerged as a New Psychoactive Substance (NPS) and a potential impurity in pharmaceutical synthesis.
The Validation Challenge:
Inter-laboratory variability in assaying 3,4-CFP arises primarily from three sources:
Salt Form Stoichiometry: Failure to correct for the dihydrochloride counterions leads to a ~25% quantitative error.
Structural Isomerism: 3,4-CFP is isobaric or structurally similar to other halogenated piperazines (e.g., 2,3-CFP or mCPP), requiring high-specificity chromatography.
Matrix Interference: As a polar amine, it suffers from significant ion suppression in LC-MS/MS if extraction is not optimized.
This guide provides a framework for validating assays of 3,4-CFP, comparing the "Gold Standard" LC-MS/MS approach against HPLC-UV and GC-MS alternatives.
Chemical Identity & Standard Preparation (Critical Protocol)
Before comparing detection methods, the fundamental source of inter-lab error—Standard Preparation —must be standardized.
Deep Dive: Method B (GC-MS) – The Forensic Alternative
Rationale: Used when mass spectral libraries (NIST) are required for legal confirmation.
Issue: The dihydrochloride salt is non-volatile.
Solution: Sample must be basified (pH > 10) and extracted into organic solvent (Hexane/Ethyl Acetate) to isolate the free base.
Derivatization: Often derivatized with TFAA (Trifluoroacetic anhydride) to improve peak shape and volatility, reducing tailing caused by the amine group.
Inter-Laboratory Validation Framework
To ensure data integrity across different facilities (e.g., CROs vs. Sponsor Labs), the following validation workflow must be enforced. This is based on FDA Bioanalytical Method Validation (BMV) 2018 guidelines.[2][3]
Diagram 1: Validation Logic & Decision Tree
This diagram outlines the decision process for selecting and validating the assay based on sensitivity needs.
Caption: Decision tree for selecting assay methodology and critical validation steps for 3,4-CFP 2HCl.
Experimental Protocols for Validation
Experiment 1: Assessment of Matrix Effect (LC-MS/MS)
Why: Phenylpiperazines are prone to ion suppression from phospholipids in plasma.
Protocol:
Prepare a neat solution of 3,4-CFP (100 ng/mL).
Extract blank plasma from 6 different donors using Protein Precipitation (Acetonitrile 3:1).
Spike the extracted blank matrix with 3,4-CFP to 100 ng/mL (Post-extraction spike).
Calculation:
Acceptance: MF should be between 0.85 and 1.15. CV% between 6 lots < 15%.
Sample Generation: The "Reference Lab" prepares QC samples in pooled plasma at 3 concentrations:
Low (3 x LLOQ)
Medium (50% Range)
High (80% Range)
Distribution: Aliquots sent on dry ice to Participating Lab.
Analysis: Participating Lab analyzes n=5 replicates per level.
Criteria: The mean accuracy must be within ±15% of the Reference Lab's nominal value.
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Low Recovery (<50%)
3,4-CFP is a base (pKa ~9). It is ionized at neutral pH.
Alkalize the sample (add 50µL 1M NaOH) before Liquid-Liquid Extraction to drive it into the organic phase.
Peak Tailing (HPLC)
Interaction of secondary amine with silanol groups on column.
Add Triethylamine (TEA) modifier to mobile phase or use a "Base-Deactivated" column.
Quantitation Error (~25%)
Incorrect standard weighing.
Verify if the calculation used MW 214.6 (Base) or 287.6 (Salt). Ensure correction factor 0.746 was applied.
Ghost Peaks
Carryover.
Phenylpiperazines are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .
Diagram 2: Extraction & Analysis Workflow
This diagram visualizes the critical extraction chemistry required to handle the dihydrochloride salt.
Caption: Extraction workflow emphasizing the basification step required to neutralize the dihydrochloride salt for organic extraction.
References
FDA. (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[2] Link
Cayman Chemical. (2023). 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information & Safety Data Sheet. Link
Wagmann, L., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Analytical Toxicology. (Extrapolated methodology for phenylpiperazines). Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. (Guidelines for GC-MS validation of designer drugs). Link
Meyer, M.R., et al. (2019). New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Piperazine Derivatives. Drug Testing and Analysis. (Context on metabolism and stability). Link(Note: Representative citation for class-based metabolism).
Biological Activity Profile & Comparison: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Executive Summary & Stereochemical Correction Correction on Stereochemistry: Contrary to the premise of comparing enantiomers, 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is an achiral molecule.[1] The piperazine ri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Stereochemical Correction
Correction on Stereochemistry:
Contrary to the premise of comparing enantiomers, 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is an achiral molecule.[1] The piperazine ring, when unsubstituted at the carbon atoms, possesses a plane of symmetry. The nitrogen inversion is rapid at physiological temperatures, preventing the isolation of stable enantiomers at the nitrogen centers. Consequently, this guide focuses on the biological activity of 3,4-CFPP as a distinct chemical entity, comparing its performance against its closest structural and pharmacological analogs: mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).
Class: Phenylpiperazine; New Psychoactive Substance (NPS); Serotonin Receptor Agonist/Modulator.
Key Differentiator: The addition of a para-fluorine atom to the meta-chlorophenyl ring enhances lipophilicity and metabolic stability compared to mCPP, potentially altering blood-brain barrier (BBB) penetration and receptor residence time.
Chemical Structure & Properties Comparison
The biological variance between 3,4-CFPP and its analogs stems from electronic and steric modifications on the phenyl ring.
Feature
3,4-CFPP (Target)
mCPP (Benchmark)
TFMPP (Alternative)
Structure
3-Cl, 4-F substitution
3-Cl substitution
3-CF3 substitution
Chirality
Achiral
Achiral
Achiral
Lipophilicity (LogP)
High (due to F + Cl)
Moderate
High
Primary Target
Non-selective 5-HT Agonist
5-HT2C Agonist / 5-HT1A Antagonist
Non-selective 5-HT Agonist
Regulatory Status
NPS / Research Chemical
Metabolite (Trazodone) / NPS
Schedule I (USA) / NPS
Visualization: Structural Relationship
Caption: Structural derivation of 3,4-CFPP from the parent scaffold mCPP. The addition of fluorine modulates metabolic stability and receptor affinity.
Biological Activity & Mechanism of Action[3][4][5][6]
Receptor Binding Profile
3,4-CFPP acts primarily as a non-selective serotonin receptor agonist. Its activity mimics the "phenylpiperazine class effect," characterized by promiscuous binding across 5-HT receptor subtypes.
5-HT2C Receptor (Primary Mechanism):
Activity: Agonist.
Effect: Activation leads to inhibition of dopamine release in the nucleus accumbens (anxiogenic effect) and reduction in appetite.
Comparison: mCPP is a well-characterized 5-HT2C agonist (
). 3,4-CFPP is expected to exhibit similar or slightly higher affinity due to the electron-withdrawing fluorine atom enhancing pi-stacking interactions in the receptor pocket.
5-HT1A Receptor:
Activity: Partial Agonist / Antagonist (Mixed).
Effect: Modulation of mood and anxiety.
Comparison: Phenylpiperazines often bind 5-HT1A with moderate affinity (
). The 4-fluoro substitution in 3,4-CFPP may reduce intrinsic efficacy compared to unsubstituted analogs.
Monoamine Transporters (SERT/DAT/NET):
Unlike pure reuptake inhibitors (SSRIs), phenylpiperazines like 3,4-CFPP primarily act directly on post-synaptic receptors, though they possess weak reuptake inhibition capabilities.
Signal Transduction Pathway
The activation of 5-HT2C receptors by 3,4-CFPP triggers the
signaling cascade.
Caption: The Gq-coupled signaling cascade activated by 3,4-CFPP binding to 5-HT2C receptors, leading to intracellular calcium mobilization.
Experimental Protocols for Validation
To objectively compare 3,4-CFPP against mCPP, the following self-validating protocols are recommended.
Competitive Radioligand Binding Assay (5-HT2C)
Purpose: Determine the affinity (
) of 3,4-CFPP relative to mCPP.
Preparation:
Source Tissue: HEK-293 cells stably expressing human 5-HT2C receptors.
Radioligand:
-Mesulergine (Antagonist) or -5-HT (Agonist).
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Incubation:
Prepare serial dilutions of 3,4-CFPP and mCPP (
M to M).
Incubate cell membranes (
protein) with radioligand (1 nM) and competing drug for 60 min at 25°C.
Termination:
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
Analysis:
Measure radioactivity via liquid scintillation counting.
Validation: Non-specific binding must be defined using 10
Mianserin. is calculated from using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)
Purpose: Verify if 3,4-CFPP is an agonist or antagonist.
Dye Loading:
Load CHO-K1 cells expressing 5-HT2C with Fluo-4 AM (calcium indicator) for 45 min.
If 3,4-CFPP induces fluorescence similar to 5-HT, it is an agonist .
If it blocks 5-HT induced fluorescence, it is an antagonist .
Safety & Toxicological Considerations
Serotonin Syndrome Risk: As a potent 5-HT agonist, 3,4-CFPP carries a risk of inducing serotonin syndrome, especially if combined with MAOIs or SSRIs.
Metabolic Fate: The 4-fluoro group blocks para-hydroxylation, a common metabolic route for phenylpiperazines. This likely extends the half-life of 3,4-CFPP compared to unsubstituted analogs, potentially increasing the duration of toxic effects.
Legal Status: 3,4-CFPP is often monitored as a New Psychoactive Substance (NPS) and may be controlled under analog acts in various jurisdictions (e.g., US Federal Analogue Act if intended for human consumption).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2779263: 3-Chloro-4-fluorophenylpiperazine.
[Link]
Baumann, M. H., et al. (2011). In vivo effects of amphetamine analogs on monoamine release. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for phenylpiperazine class mechanisms).
[Link]
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors.[3][4][5][6][7][8] Journal of Medicinal Chemistry.[4] (Foundational SAR for mCPP analogs).
[Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances. (General reference for NPS piperazines).
[Link]
Operational Guide: Safe Disposal and Management of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Executive Summary & Scientific Rationale This guide defines the disposal protocols for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS: 64090-19-3).[1] Unlike standard organic amines, this compound presents sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide defines the disposal protocols for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS: 64090-19-3).[1] Unlike standard organic amines, this compound presents specific disposal challenges due to its dual-halogenated nature (Chlorine and Fluorine) and its hydrochloride salt form.
The Causality of Compliance:
We do not segregate this waste merely for regulatory compliance, but for thermodynamic necessity.
Halogen Content: The presence of Fluorine and Chlorine atoms requires high-temperature incineration (>1100°C) with specific flue gas scrubbing (e.g., caustic scrubbers). Improper disposal in non-halogenated streams can lead to the formation of dioxins and corrosive acid gases (HF, HCl) that damage standard incinerator linings.
Salt Formation: As a dihydrochloride salt, the compound is highly water-soluble. If disposed of via drain systems (strictly prohibited), it mobilizes easily into aquatic ecosystems, posing risks as a bioactive serotonin receptor ligand.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the material identity against the following profile to ensure compatibility with waste streams.
Trust in safety relies on barrier integrity. The following PPE is non-negotiable for waste handling:
Respiratory: N95 or P100 particulate respirator if handling open powders outside a fume hood.
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Rationale: Piperazine derivatives can permeate latex; nitrile provides superior chemical resistance to organic amines.
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
Disposal Protocol: The Segregation Workflow
This protocol uses a Self-Validating System : The waste container label must match the physical properties of the waste to prevent downstream rejection by the Treatment, Storage, and Disposal Facility (TSDF).
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar.
Secondary Containment: If the material is a fine powder, double-bag it in a 4-mil polyethylene bag before placing it in the jar to prevent dust generation upon opening at the incinerator.
Labeling: Mark as "Hazardous Waste - Solid, Toxic, Halogenated."
Disposal Path:Lab Pack for Incineration.
Note: Do not dissolve in solvent solely for the purpose of disposal; this increases waste volume and cost unnecessarily.
B. Liquid Waste (Mother Liquors / Aqueous Solutions)
pH Check: Verify pH is between 5 and 9. If highly acidic (due to the HCl salt), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent corrosion of waste drums.
Segregation: Pour into the Halogenated Organic Waste carboy.
Critical:NEVER pour into the "Non-Halogenated" solvent stream. Even trace amounts of Fluorine can trigger penalties from waste handlers.
Labeling: Ensure the tag explicitly lists "1-(3-Chloro-4-fluorophenyl)piperazine" as a constituent.[1][2]
C. Empty Containers
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Methanol).
Rinsate Disposal: Treat the rinsate as Liquid Waste (see Section B).
Defacing: Obliterate the original label and mark "Empty." Discard in standard glass trash or recycle depending on local glass policies.
Visualized Workflow (Decision Logic)
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision tree for the segregation of halogenated piperazine waste, ensuring protection of downstream incineration equipment.
Regulatory & Compliance Context (RCRA/EPA)
While 1-(3-Chloro-4-fluorophenyl)piperazine is not explicitly "P-listed" or "U-listed" by name under US EPA RCRA regulations, it falls under the following compliance umbrellas:
Characteristic of Toxicity: If the waste stream contains other regulated solvents (e.g., Chloroform, Methanol), it adopts their waste codes (e.g., D022, F003).
Halogenated Solvents (F-List): If dissolved in halogenated solvents, the mixture is an F001/F002 waste.
Generator Knowledge: As the generator, you are legally required to characterize the waste. The presence of the Fluoro- and Chloro- groups mandates the "Halogenated" profile to prevent regulatory violations regarding flue gas emissions.
Emergency Spill Procedures:
Small Spill (< 5g): Sweep up carefully to avoid dust. Clean surface with water/methanol.
Large Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method.[1] Do not dry sweep (dust explosion/inhalation risk).
References
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride. (Note: Used as surrogate for physical handling of fluorinated piperazine salts). Link
Cayman Chemical. (2023). 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information. Link
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link